2-Amino-6-(trifluoromethyl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKKKTUZACXWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627056 | |
| Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58458-11-0 | |
| Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58458-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Amino-6-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, safety and handling guidelines, and its significant role as a precursor in the synthesis of targeted therapeutics, particularly kinase inhibitors. A representative experimental protocol for its synthesis is also provided, alongside visualizations to illustrate its utility in drug development workflows.
Introduction
This compound (CAS Number: 58458-11-0 ) is an aromatic organic compound featuring an amino group, a nitrile group, and a trifluoromethyl group attached to a benzene ring.[1] The strategic placement of these functional groups makes it a highly valuable intermediate in the synthesis of complex heterocyclic structures, which are scaffolds for a variety of pharmacologically active molecules. The presence of the trifluoromethyl (-CF3) group, in particular, is of high interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of the final drug candidate.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 58458-11-0 | [1] |
| Molecular Formula | C8H5F3N2 | [1] |
| Molecular Weight | 186.14 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C, in dark place, under inert atmosphere | [1] |
| Melting Point (of isomer 4-Amino-2-(trifluoromethyl)benzonitrile) | 141-145 °C |
Safety and Handling
This compound is classified as a warning-level hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich product information.[1]
Synthesis of this compound
While a specific peer-reviewed experimental protocol for the synthesis of this compound was not found, a representative multi-step synthesis can be adapted from a patented process for a similar compound, 4-amino-2-trifluoromethyl benzonitrile. This process highlights a common strategy for the preparation of such molecules.
Representative Experimental Protocol
This protocol is for illustrative purposes and is based on a three-step synthesis starting from a fluorinated benzene derivative.
Step 1: Positional Bromination
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In a suitable reactor, charge m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.
-
Heat the mixture to reflux with stirring.
-
Add dibromohydantoin in portions over a period of time.
-
Maintain the reaction at reflux for approximately 6.5 hours.
-
After completion, cool the reaction mixture and quench with an ice-water solution to precipitate the product, 4-fluoro-2-trifluoromethyl bromobenzene.
-
Isolate the product by filtration and wash with water.
Step 2: Cyano Group Displacement
-
In a separate reactor, charge quinoline and cuprous cyanide.
-
Heat the mixture to reflux with stirring.
-
Add the 4-fluoro-2-trifluoromethyl bromobenzene obtained from Step 1 dropwise.
-
Continue to reflux for approximately 22 hours after the addition is complete.
-
Isolate the product, 4-fluoro-2-trifluoromethylbenzonitrile, by steam distillation.
Step 3: Ammonolysis and Substitution
-
Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile from Step 2 in ethanol in a pressure vessel.
-
Introduce liquid ammonia into the vessel.
-
Heat the sealed vessel to 120°C and maintain the reaction for 8 hours.
-
Cool the reactor and vent the excess ammonia.
-
The resulting crude product, 4-amino-2-trifluoromethylbenzonitrile, can be purified by recrystallization from a suitable solvent like toluene to yield the final high-purity product.
This protocol is adapted from a patented synthesis and should be performed by qualified personnel with appropriate safety precautions.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The presence of the amino and nitrile groups in an ortho-position facilitates the construction of fused ring systems, which are common motifs in many drug molecules.
Role in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2] Small molecule kinase inhibitors have emerged as a significant class of therapeutic agents. The structural features of this compound make it an ideal starting material for the synthesis of various kinase inhibitors. The trifluoromethyl group can contribute to improved metabolic stability and potency of the final drug molecule.
Below is a conceptual workflow illustrating the role of this compound in a drug discovery pipeline targeting kinases.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile, a valuable intermediate in the pharmaceutical and agrochemical industries. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant chemical data to support research and development activities.
Introduction
This compound is a fluorinated aromatic compound of significant interest due to its utility as a building block in the synthesis of complex heterocyclic molecules. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, making this intermediate particularly valuable in drug discovery.
Synthetic Routes
The synthesis of this compound is most commonly achieved through a multi-step process. A prevalent and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor. The general approach begins with a commercially available trifluoromethyl-substituted benzene derivative, which is then functionalized to introduce the amino and nitrile groups.
A key synthetic pathway involves the amination of a halogenated precursor, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile or 2-Chloro-6-(trifluoromethyl)benzonitrile. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring, facilitating nucleophilic attack by ammonia or an ammonia equivalent.
An alternative, though less direct, route involves the nitration of a trifluoromethylbenzonitrile species, followed by the reduction of the nitro group to an amine. This method requires careful control of regioselectivity during the nitration step.
This guide will focus on the more direct amination route, drawing parallels from established procedures for structurally similar compounds.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and its key intermediate.
Synthesis of 2-Fluoro-6-(trifluoromethyl)benzonitrile (Intermediate)
A plausible route to an intermediate for the target molecule involves the fluorination of a suitable precursor. While various methods exist, a common approach is the Sandmeyer-type reaction or a related nucleophilic substitution.
Synthesis of this compound
This protocol is based on the ammonolysis of a 2-halo-6-(trifluoromethyl)benzonitrile precursor, a method that has proven effective for analogous compounds.[1]
Reaction:
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzonitrile
-
Ethanol
-
Liquid Ammonia
-
Toluene (for purification)
-
Sealed reaction vessel
Procedure:
-
A solution of 2-Fluoro-6-(trifluoromethyl)benzonitrile is prepared in ethanol in a high-pressure reaction vessel.
-
The vessel is cooled, and liquid ammonia is carefully introduced. A typical molar ratio of ammonia to the benzonitrile derivative is 1.5:1 or higher to drive the reaction to completion.[1]
-
The vessel is securely sealed and heated to approximately 120-140°C for 6-8 hours.[1][2] The reaction progress should be monitored by a suitable analytical technique such as HPLC or GC.
-
After the reaction is complete, the vessel is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is concentrated under reduced pressure to remove ethanol and excess ammonia.
-
The resulting crude product is then purified. Recrystallization from a solvent such as toluene is a common method to obtain the final product with high purity.[1]
Data Presentation
The following tables summarize the key quantitative data for this compound and its precursor.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | 133116-83-3 | C₈H₃F₄N | 189.11 | - | ≥97% |
| This compound | 58458-11-0 | C₈H₅F₃N₂ | 186.13 | Solid | ≥98% |
Table 2: Reaction Parameters and Yields (Representative)
| Reaction | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Total Yield (%) | Product Purity (%) |
| Ammonolysis | 4-Fluoro-2-trifluoromethylbenzonitrile | Liquid Ammonia, Ethanol | 120 | 8 | 73-75 (over 3 steps) | >99 (HPLC) |
Note: The yield and purity data for the ammonolysis reaction are based on a closely related synthesis of 4-Amino-2-trifluoromethylbenzonitrile and are provided as a representative example.[1]
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
References
2-Amino-6-(trifluoromethyl)benzonitrile chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-6-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthetic considerations, and significant applications, particularly in the development of therapeutic agents.
Chemical Identity and Structure
This compound is an aromatic organic compound featuring a benzene ring substituted with an amino (-NH2) group, a nitrile (-C≡N) group, and a trifluoromethyl (-CF3) group. The strategic ortho-positioning of the amino and nitrile functionalities makes it a valuable precursor for synthesizing various heterocyclic systems.
-
IUPAC Name: this compound
-
CAS Number: 58458-11-0
-
Molecular Formula: C₈H₅F₃N₂
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The integration of the trifluoromethyl group significantly influences the compound's properties, enhancing lipophilicity and metabolic stability, which are desirable traits in drug design.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 186.13 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Boiling Point | 284.0 ± 40.0 °C (Predicted) | [3] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [3] |
| Purity | ≥98% | [4] |
| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4] |
| InChI Key | HKKKKTUZACXWLU-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD08741381 |
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This proposed method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile, with ammonia. Note: This protocol is conceptual and would require optimization and verification by a qualified synthetic chemist.
-
Reaction Setup: A solution of 2-Fluoro-6-(trifluoromethyl)benzonitrile (1 equivalent) is prepared in a suitable solvent, such as ethanol, within a high-pressure sealed reaction vessel.
-
Ammonolysis: The solution is saturated with ammonia gas at a low temperature (e.g., 0°C).
-
Heating: The sealed vessel is heated to a specified temperature (e.g., 140°C) for several hours to facilitate the substitution of the fluorine atom with an amino group. The reaction progress should be monitored using an appropriate technique like TLC or GC-MS.
-
Workup and Isolation: After the reaction is complete, the vessel is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified. This may involve adding water to precipitate the solid product, followed by collection via filtration. Recrystallization from an appropriate solvent system (e.g., benzene or an ethanol/water mixture) would be performed to yield the purified this compound.
This approach is analogous to the documented synthesis of 2-amino-6-fluorobenzonitrile from 2,6-difluorobenzonitrile.[4]
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the pharmaceutical and agrochemical industries. Its primary utility lies in its role as a precursor for complex heterocyclic structures.[1]
Synthesis of Quinazolines: The ortho-disposition of the amino and nitrile groups makes this compound an ideal starting material for the synthesis of quinazolines.[1] Quinazolines are a class of bicyclic heterocycles that form the core structure of numerous biologically active compounds, including several anticancer and antimalarial agents.[1] The trifluoromethyl group is often incorporated into drug candidates to block metabolic oxidation, thereby improving the molecule's half-life and bioavailability.[1]
Figure 2: Synthetic utility of this compound.
Safety and Handling
For safe handling, standard laboratory procedures should be followed. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug development. Its unique structure, characterized by the presence of trifluoromethyl, amino, and nitrile groups, provides a versatile platform for the synthesis of complex, biologically active molecules, most notably quinazoline-based therapeutics. While detailed public synthesis protocols are scarce, its preparation can be logically inferred from established methodologies for similar fluorinated aromatics. Its role as a key building block underscores the continuing importance of fluorinated compounds in the innovation of new pharmaceuticals.
References
Spectroscopic Data Analysis of 2-Amino-6-(trifluoromethyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-6-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization of this compound. Detailed, generalized experimental protocols for acquiring such spectra are also provided, along with visualizations of the spectroscopic analysis workflow and the molecular structure with key features highlighted for spectroscopic correlation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and analysis of related compounds.
Introduction
This compound is a substituted aromatic nitrile of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group, an amino group, and a nitrile functionality on the benzene ring imparts unique electronic and steric properties, making it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound during synthesis and for its subsequent use in drug discovery and development pipelines.
This document presents predicted spectroscopic data, which can be a valuable tool for anticipating spectral features and aiding in the interpretation of experimentally obtained data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for comparison with experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.4 - 7.6 | t | 1H | H-4 |
| 6.8 - 7.0 | d | 1H | H-5 |
| 6.6 - 6.8 | d | 1H | H-3 |
| 4.5 - 5.5 | br s | 2H | -NH₂ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: The chemical shift of the -NH₂ protons can be highly variable and may be broadened.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 150 - 155 | C-2 (C-NH₂) |
| 135 - 140 | C-4 |
| 120 - 125 (q) | C-6 (C-CF₃) |
| 122 - 128 (q) | -CF₃ |
| 118 - 122 | C-5 |
| 115 - 118 | -CN |
| 112 - 116 | C-3 |
| 100 - 105 | C-1 |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Note: The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -60 to -65 | s | -CF₃ |
Reference: CFCl₃ at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium | N-H stretch (asymmetric) |
| 3300 - 3400 | Medium | N-H stretch (symmetric) |
| 2220 - 2240 | Strong | C≡N stretch |
| 1600 - 1650 | Strong | N-H bend |
| 1550 - 1600 | Medium | C=C aromatic stretch |
| 1250 - 1350 | Strong | C-F stretch |
| 1100 - 1200 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 186 | 100 | [M]⁺ (Molecular Ion) |
| 167 | Moderate | [M - F]⁺ or [M - NH]⁺ |
| 159 | Moderate | [M - HCN]⁺ |
| 117 | High | [M - CF₃]⁺ |
Note: The fragmentation pattern is a prediction and the relative intensities are estimates.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). For ¹³C NMR, a larger number of scans is typically required.
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Background Collection:
-
Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid sample onto the center of the ATR crystal.
-
Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Collect the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.
-
After data collection, clean the ATR crystal thoroughly.
-
Mass Spectrometry (MS) (Electron Ionization - EI)
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is commonly used.
-
Load a small amount of the sample into a capillary tube and place it in the probe.
-
Alternatively, dissolve the sample in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS).
-
-
Data Acquisition:
-
Insert the probe or inject the sample into the instrument.
-
The sample is vaporized in the ion source.
-
In the ion source, the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
A mass spectrum is generated, plotting ion abundance versus m/z.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Molecular Structure and Key Spectroscopic Features
This diagram highlights the key functional groups of this compound that give rise to its characteristic spectroscopic signals.
Caption: Key functional groups and their spectroscopic signatures.
An In-depth Technical Guide to the Solubility of 2-Amino-6-(trifluoromethyl)benzonitrile in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-6-(trifluoromethyl)benzonitrile in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for determining solubility, alongside available data for a structurally related isomer to offer directional insights.
Introduction
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the aniline, nitrile, and trifluoromethyl groups, make it a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Understanding the solubility of this compound in common organic solvents is a critical first step in its handling, formulation, and application in synthetic and screening workflows.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below:
| Property | Value |
| CAS Number | 58458-11-0[1][2] |
| Molecular Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.14 g/mol |
| Physical Form | Solid |
| Predicted Boiling Point | 284.0 ± 40.0 °C[3] |
| Predicted Density | 1.37 ± 0.1 g/cm³[3] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place[3] |
Solubility Data
Table 1: Qualitative Solubility of 4-Amino-2-(trifluoromethyl)benzonitrile
| Solvent | Solubility |
| Dichloromethane (DCM) | 10 mg / 0.5 mL (Clear solution)[4] |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble |
| Methanol | Slightly soluble |
Note: The data presented in Table 1 is for the isomer 4-Amino-2-(trifluoromethyl)benzonitrile and should be used as an estimation for this compound with caution. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5][6] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute.
4.1. Materials and Equipment
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This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, dimethylformamide, dimethyl sulfoxide)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter that does not adsorb the compound.[7] This step is critical to avoid artificially high solubility readings from suspended solid particles.
-
-
Quantification by HPLC:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and determine the peak area.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor.
-
4.3. Data Presentation
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides researchers with a robust and widely accepted experimental protocol to determine this critical parameter. The provided qualitative data for a structural isomer offers a preliminary indication of its solubility characteristics. Accurate experimental determination of solubility in various organic solvents is paramount for the successful application of this compound in research and development, particularly in the context of drug discovery where solubility directly impacts compound behavior in screening assays and subsequent formulation efforts.
References
- 1. CAS 58458-11-0 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 2. 58458-11-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 58458-11-0 [m.chemicalbook.com]
- 4. 654-70-6 4-Amino-2-(trifluoromethyl)benzonitrile AKSci J90918 [aksci.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
An In-Depth Technical Guide to the Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential starting materials and synthetic routes for the preparation of 2-Amino-6-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry and drug discovery. The strategic placement of the amino, nitrile, and trifluoromethyl groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolines.[1]
Executive Summary
The synthesis of this compound can be approached through several strategic pathways, primarily involving the late-stage introduction of the amino group or the construction of the benzonitrile core with the trifluoromethyl substituent already in place. The most plausible synthetic strategies, derived from literature precedents for structurally similar compounds, include:
-
Route 1: Nucleophilic Aromatic Substitution of a suitable precursor, such as a halogenated 2-(trifluoromethyl)benzonitrile, with an amino source.
-
Route 2: Reduction of a nitro group in a 2-nitro-6-(trifluoromethyl)benzonitrile intermediate.
This guide details these primary routes, providing adapted experimental protocols, quantitative data from related syntheses, and logical workflow diagrams to aid in the selection and implementation of a synthetic strategy.
Core Synthetic Pathways and Starting Materials
The selection of a synthetic route is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. Below are the most viable starting materials and the subsequent transformations required to yield this compound.
Route 1: From Halogenated Precursors via Nucleophilic Aromatic Substitution
This approach leverages the electron-withdrawing nature of the trifluoromethyl and nitrile groups, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of a halogen atom (F, Cl, Br) at the 2-position by an ammonia equivalent.
Potential Starting Materials:
-
2-Fluoro-6-(trifluoromethyl)benzonitrile
-
2-Chloro-6-(trifluoromethyl)benzonitrile
-
2-Bromo-6-(trifluoromethyl)benzonitrile
The general transformation is depicted below:
Figure 1: General scheme for amination of 2-Halo-6-(trifluoromethyl)benzonitrile.
Route 2: From a Nitro Precursor via Reduction
This common and reliable method involves the reduction of a nitro group at the 2-position of the benzonitrile ring. The nitro-substituted precursor is often accessible through aromatic substitution reactions.
Key Starting Material:
-
2-Nitro-6-(trifluoromethyl)benzonitrile
The reduction of the nitro group can be achieved using various established methods, including catalytic hydrogenation or chemical reduction.[2]
Figure 2: General scheme for the reduction of 2-Nitro-6-(trifluoromethyl)benzonitrile.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Reference (Adapted from) |
| Cyanation | 2-Fluoro-3-chlorotrifluoromethane | 2-Chloro-6-(trifluoromethyl)benzonitrile | NaCN, N,N-dimethylacetamide, 90-100°C | 87.6 | [3] |
| Ammonolysis | 4-Fluoro-2-(trifluoromethyl)benzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile | Liquid NH₃, Ethanol, 120°C | 73-75 (overall) | [4][5] |
| Nitro Reduction | 2-Chloro-4-nitrobenzonitrile | 4-Amino-2-chlorobenzonitrile | SnCl₂·H₂O, conc. HCl, <30°C | 96 | [6] |
| Nitro Reduction | 2-Fluoro-6-nitrobenzonitrile | 2-Amino-6-fluorobenzonitrile | Fe/HCl or H₂/Pd-C | Not specified | [2] |
Detailed Experimental Protocols
The following are detailed, representative experimental protocols adapted from the literature for analogous transformations. These should serve as a starting point for the development of a robust synthesis of this compound.
Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile (Precursor for Amination)
Adapted from CN113698315A[3]
Materials:
-
2-Fluoro-3-chlorotrifluoromethane
-
Sodium cyanide (NaCN)
-
N,N-dimethylacetamide (DMAc)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 180 g of 2-fluoro-3-chlorotrifluoromethane in 360 mL of dry N,N-dimethylacetamide in a reaction vessel equipped with a stirrer and a condenser.
-
Heat the solution to 90°C.
-
Slowly add 42.0 g of sodium cyanide in portions.
-
After the addition is complete, stir the mixture for 4 hours at a temperature of 90-100°C.
-
After the reaction is complete, recover the N,N-dimethylacetamide under reduced pressure.
-
Dissolve the residue in 900 mL of ethyl acetate and wash sequentially with water and a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The residue is distilled under reduced pressure to yield 2-chloro-6-(trifluoromethyl)benzonitrile as an off-white solid. (Yield: 87.6%)
Protocol 2: Amination of a Halogenated Precursor (Proposed)
Adapted from the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, CN1810775B[4]
Materials:
-
2-Chloro-6-(trifluoromethyl)benzonitrile
-
Ethanol
-
Liquid ammonia
Procedure:
-
Dissolve 2-Chloro-6-(trifluoromethyl)benzonitrile in ethanol in a pressure-resistant reactor.
-
Cool the solution and introduce liquid ammonia. The molar ratio of ammonia to the benzonitrile should be in excess (e.g., 1.5:1 or higher).
-
Seal the reactor and heat to approximately 120°C for 8-10 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) to afford this compound.
Protocol 3: Reduction of a Nitro Precursor (Proposed)
Adapted from general nitro reduction methods[2][6][7]
Materials:
-
2-Nitro-6-(trifluoromethyl)benzonitrile
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Ethanol or Acetic Acid
-
Sodium bicarbonate or Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
To a stirred suspension of iron powder in a mixture of ethanol (or acetic acid) and water in a reaction flask, add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux.
-
Add a solution of 2-Nitro-6-(trifluoromethyl)benzonitrile in ethanol dropwise to the refluxing mixture.
-
Maintain reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Logical Workflow for Synthesis Strategy Selection
The choice of the synthetic route will depend on several factors. The following diagram illustrates a logical workflow for selecting an appropriate starting material and route.
Figure 3: Decision workflow for selecting a synthetic route.
Conclusion
References
- 1. This compound | 58458-11-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry. While a definitive historical account of its initial discovery is not prominently documented in publicly accessible literature, its importance is underscored by its utility in the synthesis of a variety of heterocyclic compounds, most notably quinazolines and their derivatives which are of significant interest in drug discovery. This document details its physicochemical properties, a plausible and widely applicable synthetic route, and its significant applications, with a focus on its role in the development of therapeutic agents. All quantitative data is presented in structured tables, and key experimental protocols are provided.
Introduction and Historical Context
This compound has emerged as a valuable intermediate in organic synthesis, largely due to the strategic placement of its amino, nitrile, and trifluoromethyl functional groups. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties; it is highly electron-withdrawing and can improve metabolic stability and binding affinity of a molecule to its biological target. The ortho-disposition of the amino and nitrile groups makes this compound an ideal precursor for the construction of fused heterocyclic systems.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. It is a solid at room temperature and should be stored in an inert atmosphere.[1]
| Property | Value | Reference |
| CAS Number | 58458-11-0 | [1] |
| Molecular Formula | C₈H₅F₃N₂ | [1] |
| Molecular Weight | 186.13 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Spectroscopic Data Summary
While experimental spectra for this compound are not widely published, the following tables provide predicted spectroscopic data based on the analysis of structurally similar compounds. These predictions are intended to guide researchers in the characterization of this molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.40 - 7.60 | m | 1H | Aromatic CH |
| 6.80 - 7.00 | m | 2H | Aromatic CH |
| 4.50 - 5.50 | br s | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 150 - 155 | C-NH₂ |
| 130 - 135 | Aromatic CH |
| 120 - 130 (q) | C-CF₃ |
| 115 - 125 | Aromatic CH |
| 115 - 120 | C-CN |
| 110 - 115 | Aromatic CH |
| 105 - 110 | C-CN |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, d | N-H stretch (primary amine) |
| 2230 - 2210 | Strong | C≡N stretch (nitrile) |
| 1620 - 1580 | Medium | Aromatic C=C stretch |
| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Relative Intensity (%) | Assignment |
| 186 | 100 | [M]⁺ (Molecular Ion) |
| 167 | ~20 | [M - F]⁺ |
| 159 | ~30 | [M - HCN]⁺ |
| 117 | ~40 | [M - CF₃]⁺ |
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound is through the nucleophilic aromatic substitution (SNAᵣ) of a fluorine atom in 2-fluoro-6-(trifluoromethyl)benzonitrile with ammonia (ammonolysis). The electron-withdrawing trifluoromethyl and nitrile groups activate the ortho-fluorine for displacement.
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Experimental Protocol: Ammonolysis of 2-Fluoro-6-(trifluoromethyl)benzonitrile
This protocol is a general procedure based on established methods for similar transformations. Optimization of reaction conditions (temperature, pressure, and reaction time) may be necessary to achieve optimal yields.
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzonitrile
-
Anhydrous ammonia (gas or solution in a suitable solvent like dioxane or methanol)
-
A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Pressure-rated reaction vessel (autoclave)
Procedure:
-
To a pressure-rated reaction vessel, add 2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) and the chosen polar aprotic solvent.
-
Seal the vessel and cool it to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Introduce a significant excess of anhydrous ammonia (typically 10-20 equivalents) into the vessel. This can be done by bubbling ammonia gas through the cooled solution or by adding a pre-cooled solution of ammonia in a solvent.
-
Once the ammonia addition is complete, securely seal the vessel and allow it to warm to room temperature behind a blast shield.
-
Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will need to be determined empirically.
-
Maintain the reaction at this temperature with stirring for 12-24 hours. Monitor the progress of the reaction by taking aliquots (if the setup allows) and analyzing them by TLC or GC-MS.
-
After the reaction is complete, cool the vessel to room temperature and then carefully vent the excess ammonia in a well-ventilated fume hood.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Applications in Drug Development and Medicinal Chemistry
This compound is a highly versatile building block for the synthesis of various heterocyclic compounds with potential biological activity. Its primary application lies in the synthesis of quinazoline derivatives.
Synthesis of Quinazoline Derivatives
The ortho-amino and nitrile functionalities of this compound are perfectly positioned to undergo condensation and cyclization reactions to form the quinazoline ring system. For example, reaction with an aldehyde in the presence of a suitable catalyst and oxidant can lead to the formation of 2-substituted quinazolines.
Caption: General workflow for the synthesis of quinazolines.
This synthetic strategy allows for the introduction of a wide variety of substituents at the 2-position of the quinazoline core, enabling the exploration of structure-activity relationships in drug discovery programs. Quinazoline-based compounds have shown a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Conclusion
This compound is a fundamentally important building block in contemporary organic and medicinal chemistry. While its specific discovery and detailed historical timeline are not well-documented, its utility as a precursor to complex heterocyclic systems, particularly quinazolines, is firmly established. This guide provides a comprehensive, albeit partially predictive, overview of its properties, a robust synthetic protocol, and its key applications, serving as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further research into the detailed experimental characterization of this compound would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to the Purity and Characterization of Commercial 2-Amino-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of commercial-grade 2-Amino-6-(trifluoromethyl)benzonitrile (CAS No. 58458-11-0). This key chemical intermediate is crucial in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its purity profile, potential impurities, and the analytical methods for its characterization is essential for ensuring the quality, safety, and efficacy of the final products.
Physicochemical Properties and Specifications
Commercial this compound is typically supplied as a solid with a purity of 98% or higher.[1][2] It is important to consult the supplier's Certificate of Analysis (CoA) for batch-specific data.
| Property | Specification |
| IUPAC Name | This compound |
| Synonyms | 2-Cyano-3-(trifluoromethyl)aniline |
| CAS Number | 58458-11-0 |
| Molecular Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.13 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (Typical) | ≥ 98% (by GC) |
| Melting Point | Not consistently reported; varies by supplier |
| Storage Conditions | 2-8°C, in a dark place, under an inert atmosphere |
Potential Impurities
Impurities in commercial this compound can originate from the starting materials, byproducts of the synthesis, or degradation products. While a specific synthesis route for the 2-amino isomer is not widely published, analogous syntheses for related compounds, such as 4-amino-2-(trifluoromethyl)benzonitrile, provide insight into likely impurities.[3][4]
A plausible synthetic route involves the amination of a difluorinated precursor. For instance, the reaction of 2,6-difluorobenzonitrile with ammonia could yield the desired product.[5] Based on this and other similar chemical transformations, potential impurities are outlined in the table below.
| Impurity Class | Potential Impurities |
| Starting Materials | 2,6-Difluorobenzonitrile, 2-Fluoro-6-(trifluoromethyl)benzonitrile |
| Isomeric Impurities | 4-Amino-2-(trifluoromethyl)benzonitrile, other positional isomers |
| Reaction Byproducts | Unreacted intermediates, products of side reactions (e.g., hydrolysis of the nitrile group to an amide or carboxylic acid) |
| Degradation Products | Products of oxidation or hydrolysis upon exposure to air, light, or moisture |
Analytical Characterization: Experimental Protocols
A robust analytical workflow is critical for the quality control of this compound. This involves a combination of chromatographic and spectroscopic techniques to confirm identity, quantify purity, and identify impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a primary method for assessing the purity of this compound and separating it from related impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid for improved peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
GC-MS is a powerful technique for determining the purity and identifying volatile and semi-volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is essential for the unambiguous identification and structural elucidation of this compound.
Experimental Protocol:
-
Instrumentation: A 300 or 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To observe the protons on the aromatic ring and the amino group.
-
¹³C NMR: To identify all unique carbon atoms, including the nitrile and trifluoromethyl carbons.
-
¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy provides confirmation of the key functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Expected Absorptions:
-
N-H stretching of the primary amine.
-
C≡N stretching of the nitrile group.
-
C-F stretching of the trifluoromethyl group.
-
Aromatic C-H and C=C stretching.
-
Visualizations
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for an incoming batch of this compound.
Caption: Quality Control Workflow for this compound.
Plausible Synthetic Pathway and Origin of Impurities
This diagram illustrates a plausible synthesis of this compound and highlights the potential points of impurity introduction.
Caption: Plausible Synthesis and Origin of Impurities.
Biological Activity and Role in Drug Development
This compound is not typically investigated for its own biological activity. Instead, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final compound, properties that are highly desirable in drug candidates. The amino and nitrile groups provide reactive handles for the construction of various heterocyclic ring systems, which are common scaffolds in medicinal chemistry. For example, related aminobenzonitriles are used in the synthesis of kinase inhibitors for cancer therapy and other therapeutic agents. Therefore, the purity of this intermediate is paramount, as any impurities could be carried through the synthetic sequence and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).
Conclusion
The purity and thorough characterization of this compound are critical for its successful application in research and development, particularly in the pharmaceutical industry. A multi-technique analytical approach, including HPLC, GC-MS, NMR, and FTIR, is necessary to ensure its identity, purity, and to identify any potential impurities. A comprehensive understanding of the potential impurities arising from the synthetic route allows for the development of robust analytical methods and purification strategies, ultimately leading to higher quality and safer final products.
References
- 1. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]
- 2. This compound | 58458-11-0 [sigmaaldrich.com]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
A Technical Guide to the Thermochemical Properties of 2-Amino-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Amino-6-(trifluoromethyl)benzonitrile is a key fluorinated building block in modern medicinal chemistry, valued for its role in the synthesis of innovative therapeutic agents. The strategic placement of its amino, nitrile, and trifluoromethyl groups offers a versatile scaffold for creating complex heterocyclic structures, particularly quinazolines, which are prominent in oncology and anti-malarial research.[1] The trifluoromethyl group is particularly notable for enhancing drug efficacy by increasing lipophilicity, improving metabolic stability, and potentially strengthening interactions with biological targets.[1][2] This guide provides a summary of its known characteristics and outlines a computational approach to determine its core thermochemical properties, addressing a current gap in publicly available experimental data.
Physicochemical and Predicted Properties
| Property | Value (Predicted) | Unit | Source |
| Molecular Formula | C₈H₅F₃N₂ | - | |
| Molecular Weight | 186.13 | g/mol | [2] |
| Boiling Point | 284.0 ± 40.0 | °C | [3] |
| Density | 1.37 ± 0.1 | g/cm³ | [3] |
| pKa | 0.59 ± 0.10 | - | [3] |
Significance in Medicinal Chemistry and Drug Development
This compound is a valuable intermediate in the pharmaceutical industry.[4] Its utility stems from the unique properties conferred by the trifluoromethyl group and the reactive potential of the amino and nitrile functionalities.
The trifluoromethyl group is a strong electron-withdrawing group that enhances metabolic stability due to the strength of the carbon-fluorine bond.[1] Its incorporation into a molecule can increase lipophilicity, which may improve membrane permeability and bioavailability.[1] Furthermore, this group can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1]
The ortho-disposition of the amino and nitrile groups makes this compound an ideal precursor for synthesizing various heterocyclic compounds, such as quinazolines.[1] Quinazolines form the core structure of many biologically active compounds with applications as anticancer and antimalarial agents.[1] The compound is also utilized in the synthesis of aminoquinoline derivatives, some of which have applications as cholinesterase inhibitors for conditions like Alzheimer's disease.[5]
Synthesis Overview
A common synthetic route to produce aminobenzonitriles involves multiple steps, often starting from a related fluorinated benzene derivative. While specific, detailed experimental protocols for this compound are proprietary or found within patent literature, a general plausible synthesis pathway can be illustrated. A hypothetical pathway could involve steps such as nitration, reduction of the nitro group to an amine, and cyanation. A patented method for a similar compound, 4-amino-2-trifluoromethyl benzonitrile, involves positioning bromination, cyano group replacement, and aminolysis substitution starting from m-trifluoromethyl fluorobenzene.[6]
References
- 1. This compound | 58458-11-0 | Benchchem [benchchem.com]
- 2. 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 | Benchchem [benchchem.com]
- 3. This compound CAS#: 58458-11-0 [m.chemicalbook.com]
- 4. This compound Manufacturer | Bulk Supply, Free Sample & MOQ [nj-finechem.com]
- 5. ossila.com [ossila.com]
- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of 2-Amino-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential hazards and essential safety precautions for 2-Amino-6-(trifluoromethyl)benzonitrile (CAS No. 58458-11-0). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. This document summarizes key quantitative data, outlines emergency procedures, and provides a visual representation of safety workflows.
Chemical Identification and Properties
This compound is a fluorinated aromatic compound with the molecular formula C₈H₅F₃N₂. It is a solid at room temperature and is used as a building block in organic synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 58458-11-0 | |
| Molecular Formula | C₈H₅F₃N₂ | |
| Molecular Weight | 186.13 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to acute toxicity and irritation.
| Hazard Class | GHS Classification | Signal Word | Hazard Statements |
| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
Source: Sigma-Aldrich Safety Data Sheet
Safety Precautions and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is mandatory when handling this compound to minimize exposure and prevent adverse health effects.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill cleanup. |
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or fumes.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep in a dark place under an inert atmosphere.
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure to this compound.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Skin Contact | If on skin, wash with plenty of soap and water. |
| Inhalation | If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Combi-Blocks Safety Data Sheet
Experimental Protocol: Synthesis of Thioquinazolinedione Derivatives
2-Aminobenzonitriles are utilized in the synthesis of thioquinazolinedione derivatives. The following is a general experimental protocol adapted from a study on this synthesis. Please note that this is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Objective: To synthesize thioquinazolinedione derivatives from 2-aminobenzonitrile and carbonyl sulfide (COS).
Materials:
-
2-Aminobenzonitrile derivative
-
Carbonyl sulfide (COS)
-
Sodium hydrosulfide (NaHS)
-
Appropriate solvent (e.g., N,N-Dimethylformamide - DMF)
-
Standard laboratory glassware and equipment
-
Magnetic stirrer and heating mantle
-
Apparatus for gas handling
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer, dissolve the 2-aminobenzonitrile derivative and NaHS in the chosen solvent.
-
Introduce carbonyl sulfide (COS) gas into the reaction mixture at a controlled rate.
-
The reaction is typically carried out under mild conditions. Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the product is isolated. The work-up procedure may involve quenching the reaction, extraction, and purification of the crude product.
-
Purification is typically achieved by crystallization or column chromatography to yield the desired thioquinazolinedione derivative.
Reaction Mechanism Overview:
The proposed reaction mechanism involves the reaction of the nitrile group with the hydrosulfide ion (SH⁻) to form an intermediate, which then reacts with dithiocarbonate (generated from NaHS and COS). This is followed by intramolecular cyclization and elimination of a molecule of H₂S to form the final product.[1]
Visualizations
Hazard and Precaution Relationship
Caption: Relationship between hazards and precautionary statements.
Safe Handling Workflow
Caption: Step-by-step workflow for the safe handling of the compound.
Emergency Response Logic
Caption: Decision-making flow for emergency first aid response.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines from 2-Amino-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from 2-Amino-6-(trifluoromethyl)benzonitrile. Quinazolines are core structures in numerous biologically active molecules, including approved drugs that target key signaling pathways in cancer. The trifluoromethyl group can enhance metabolic stability and binding affinity of the final compounds. This document outlines various synthetic strategies, including multi-component reactions, and provides schematic diagrams of relevant biological signaling pathways.
Key Synthetic Strategies
Several efficient methods have been developed for the construction of the quinazoline scaffold from 2-aminobenzonitrile derivatives. These often involve transition-metal-catalyzed reactions that allow for the rapid assembly of complex molecules from simple precursors.
Protocol 1: Palladium-Catalyzed Three-Component Synthesis of 2,4-Disubstituted Quinazolines
This one-pot, three-component tandem reaction enables the synthesis of diverse quinazolines from 2-aminobenzonitriles, aldehydes, and arylboronic acids.[1] The reaction demonstrates broad substrate scope and chemoselectivity.
Experimental Protocol:
-
To a dried Schlenk tube, add this compound (1.0 mmol), an aldehyde (1.2 mmol), an arylboronic acid (1.5 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 2,4-disubstituted quinazoline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
This method describes a copper-catalyzed reaction between 2-aminobenzonitriles and aldehydes to yield 2-substituted quinazolines.[2]
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 mmol), an aldehyde (1.2 mmol), Cu(OAc)₂ (10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Add a solvent such as DMSO or DMF (5 mL).
-
Heat the mixture to 100-140 °C and stir for 8-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-substituted quinazoline.
-
Confirm the structure of the product by spectroscopic analysis.
Protocol 3: Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitriles and Orthoesters
A straightforward method for synthesizing 4-aminoquinazolines involves the reaction of a 2-aminobenzonitrile with an orthoester and a source of ammonia, such as ammonium acetate.[3] This reaction can often be performed under microwave irradiation to accelerate the process.
Experimental Protocol:
-
Place this compound (1.0 mmol), an orthoester (e.g., triethyl orthoformate, 3.0 mmol), and ammonium acetate (5.0 mmol) in a microwave-safe reaction vessel.
-
Seal the vessel and subject it to microwave irradiation at a suitable temperature (e.g., 150 °C) for a short period (e.g., 10-30 minutes).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the vessel and add water to the mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired 4-aminoquinazoline.
-
Further purification can be achieved by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of quinazolines using methods analogous to those described above. Please note that yields can vary depending on the specific substrates and reaction conditions used.
| Starting Material | Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzonitrile derivative | Aldehyde, Arylboronic acid | Pd(OAc)₂, K₂CO₃, DMF, 120 °C | 2,4-Disubstituted quinazoline | 42-91 | [1] |
| 2-Aminobenzonitrile derivative | Aldehyde, Methanol | Cu-BtH, 110 °C | o-Methoxy-protected quinazoline | 41-88 | [2] |
| 2-Aminobenzonitrile | Orthoester, Ammonium acetate | Microwave, Solvent-free | 2-Alkyl-4-aminoquinazoline | Good | [3] |
Signaling Pathways and Biological Relevance
Quinazoline derivatives are renowned for their ability to inhibit protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a central role in regulating cell proliferation and survival.[1][4][5] Many quinazoline-based drugs, such as gefitinib and erlotinib, are potent EGFR tyrosine kinase inhibitors.[4][5][6] Upon binding of a ligand like EGF, the receptor dimerizes and autophosphorylates its tyrosine residues, initiating a downstream cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and inhibition of apoptosis.[5] Quinazoline inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation.
Caption: EGFR Signaling Pathway and Inhibition by Quinazolines.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of this process.[7] Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR2, on endothelial cells, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the Akt/mTOR/p70s6k pathway.[2][7] This promotes endothelial cell proliferation, migration, and survival. Certain quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby blocking angiogenesis.[3][7][8]
Caption: VEGFR Signaling Pathway and Inhibition by Quinazolines.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis of a quinazoline library from this compound and subsequent biological screening.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway [ijbms.mums.ac.ir]
- 3. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 4. brieflands.com [brieflands.com]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols for 2-Amino-6-(trifluoromethyl)benzonitrile in Medicinal Chemistry
Introduction
2-Amino-6-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry, primarily utilized in the synthesis of quinazoline-based therapeutic agents. The strategic placement of the amino and nitrile functionalities allows for the facile construction of the quinazoline ring system, a privileged scaffold in numerous clinically approved drugs and investigational candidates. The presence of the trifluoromethyl group at the 6-position of the benzonitrile significantly influences the physicochemical and pharmacological properties of the resulting molecules. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability and bioavailability.[1] These characteristics make this compound an attractive starting material for the development of potent and selective inhibitors of various biological targets, particularly protein kinases involved in cancer signaling pathways.
Application: Synthesis of Kinase Inhibitors
Derivatives of this compound have shown significant promise as kinase inhibitors, a class of targeted therapeutics that interfere with the action of protein kinases.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Quinazoline-based compounds derived from this starting material have been designed to target key kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).
Featured Compound: N-(3-ethynylphenyl)-8-(trifluoromethyl)quinazolin-4-amine
A notable example of a kinase inhibitor synthesized from this compound is N-(3-ethynylphenyl)-8-(trifluoromethyl)quinazolin-4-amine. This compound and its analogs have been investigated for their potent anti-cancer activities. The general structure of these quinazoline derivatives involves the fusion of a pyrimidine ring with the benzene ring of the starting material, with further substitutions at the 4-position of the quinazoline core to modulate biological activity and target specificity.
Quantitative Data
The following table summarizes the in vitro anti-proliferative activity of a representative trifluoromethyl-containing quinazoline derivative, Compound 10b , against various human cancer cell lines.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| 10b | PC3 | Prostate Cancer | 3.02 |
| LNCaP | Prostate Cancer | 3.45 | |
| K562 | Chronic Myelogenous Leukemia | 3.98 | |
| HeLa | Cervical Cancer | 4.21 | |
| A549 | Lung Cancer | 5.12 | |
| Table 1: Anti-proliferative activity of Compound 10b against various cancer cell lines.[1] |
Experimental Protocols
Protocol 1: Synthesis of 8-(Trifluoromethyl)quinazolin-4(3H)-one
This protocol describes the initial cyclization step to form the quinazoline core from this compound.
Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of acetic anhydride in ethanol is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield 8-(Trifluoromethyl)quinazolin-4(3H)-one.
Protocol 2: Synthesis of 4-Chloro-8-(trifluoromethyl)quinazoline
This protocol details the chlorination of the quinazolinone intermediate.
Materials:
-
8-(Trifluoromethyl)quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
Procedure:
-
A suspension of 8-(Trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) in toluene is treated with thionyl chloride (5.0 eq) and a catalytic amount of DMF.
-
The reaction mixture is heated at reflux for 2-3 hours until a clear solution is obtained.
-
The excess thionyl chloride and toluene are removed under reduced pressure.
-
The resulting crude 4-Chloro-8-(trifluoromethyl)quinazoline is used in the next step without further purification.
Protocol 3: Synthesis of N-(3-ethynylphenyl)-8-(trifluoromethyl)quinazolin-4-amine
This protocol describes the final coupling step to introduce the substituted aniline moiety.
Materials:
-
4-Chloro-8-(trifluoromethyl)quinazoline
-
3-Ethynylaniline
-
Isopropanol
-
Triethylamine
Procedure:
-
A solution of 4-Chloro-8-(trifluoromethyl)quinazoline (1.0 eq) and 3-ethynylaniline (1.1 eq) in isopropanol is treated with triethylamine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product, N-(3-ethynylphenyl)-8-(trifluoromethyl)quinazolin-4-amine.
Visualizations
Caption: Synthetic workflow for N-(3-ethynylphenyl)-8-(trifluoromethyl)quinazolin-4-amine.
Caption: EGFR signaling pathway and the inhibitory action of 8-(trifluoromethyl)quinazoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-6-(trifluoromethyl)benzonitrile as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-(trifluoromethyl)benzonitrile is a valuable and versatile building block in medicinal chemistry and organic synthesis. The strategic placement of the amino, nitrile, and trifluoromethyl groups on the benzene ring allows for the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. The electron-withdrawing nature of the trifluoromethyl group can enhance the biological activity and improve the pharmacokinetic profile of the resulting molecules, making this scaffold particularly attractive for drug discovery programs.[1]
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, including quinazolines, pyrimidines, and thiophenes. The protocols are based on established synthetic methodologies and aim to provide a practical guide for researchers in the field.
Key Applications and Biological Significance
Heterocyclic compounds derived from this compound are precursors to a wide range of biologically active molecules. The resulting scaffolds have shown promise in the development of agents with various therapeutic applications.
Anticancer Activity: Quinazoline derivatives are well-known for their potent anticancer properties, with several compounds approved as kinase inhibitors for cancer therapy.[2][3][4] The trifluoromethyl group can enhance the efficacy of these compounds. For instance, novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives have demonstrated significant in vitro cytotoxicity against various human cancer cell lines, including cervical (HeLa), colon (COLO 205), liver (HepG2), and breast (MCF7) cancer cell lines.[1]
Antimicrobial Activity: The quinazoline and pyrimidine cores are also associated with broad-spectrum antimicrobial activity.[2][5] The incorporation of the trifluoromethyl group can lead to new derivatives with enhanced potency against various bacterial and fungal strains.
Experimental Protocols
Synthesis of 8-(Trifluoromethyl)quinazolin-4(3H)-one
This protocol describes the cyclization of this compound with formic acid to yield the corresponding quinazolinone derivative.
Reaction Scheme:
Caption: Synthesis of 8-(Trifluoromethyl)quinazolin-4(3H)-one.
Materials:
-
This compound
-
Formic acid (98-100%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in formic acid (10-15 mL per gram of starting material).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any remaining formic acid.
-
Dry the product under vacuum to obtain 8-(trifluoromethyl)quinazolin-4(3H)-one.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of 8-(Trifluoromethyl)thieno[2,3-d]pyrimidin-4-amine (via Gewald Reaction)
This protocol outlines a potential multi-component reaction for the synthesis of a thieno[2,3-d]pyrimidine derivative, a scaffold of interest in medicinal chemistry. The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes.[6][7][8][9]
Reaction Workflow:
Caption: Synthetic workflow for thieno[2,3-d]pyrimidine synthesis.
Materials:
-
This compound
-
Elemental sulfur
-
Ethyl cyanoacetate (or malononitrile)
-
A suitable ketone or aldehyde
-
Base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or DMF)
-
Formamide or formic acid
Procedure:
-
To a solution of this compound (1.0 eq), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq), and the carbonyl compound (1.0 eq) in a suitable solvent, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a base (e.g., morpholine).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
After the formation of the intermediate 2-aminothiophene derivative, cool the reaction mixture.
-
Isolate the intermediate by filtration or extraction.
-
Reflux the isolated intermediate in formamide or formic acid to effect cyclization to the thieno[2,3-d]pyrimidine.
-
Cool the reaction mixture and precipitate the product by adding water.
-
Collect the solid product by filtration, wash with water, and dry.
Note: This is a generalized protocol, and optimization of reaction conditions may be necessary.
Data Presentation
Anticancer Activity of Trifluoromethyl-Substituted Quinazolinones
The following table summarizes the in vitro anticancer activity of a series of novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives against four human cancer cell lines.[1] The data is presented as IC50 values (the concentration of compound required to inhibit cell growth by 50%).
| Compound | HeLa (Cervical Cancer) IC50 (µM) | COLO 205 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF7 (Breast Cancer) IC50 (µM) |
| 5a | 28.2 ± 4.35 | - | 25.2 ± 3.51 | - |
| 5e | 63.2 ± 0.13 | - | - | - |
| 5h | - | 74.6 ± 0.31 | - | 119.1 ± 0.37 |
| 5l | 1.8 ± 0.09 | 1.9 ± 0.11 | 1.7 ± 0.08 | 1.8 ± 0.07 |
| 5m | 1.9 ± 0.10 | 2.1 ± 0.12 | 1.8 ± 0.09 | 1.9 ± 0.08 |
Data extracted from a study on novel oxo-5-(trifluoromethyl)quinazolinyl amide derivatives and their anticancer activity.[1]
Signaling Pathway
The anticancer activity of many quinazoline derivatives is attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.
Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.
Conclusion
This compound serves as a highly effective precursor for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives based on this versatile building block. The presence of the trifluoromethyl group is a key feature that can be exploited to modulate the physicochemical and pharmacological properties of the final compounds, leading to the development of new and improved therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols: Synthesis of Quinazoline Derivatives from 2-Amino-6-(trifluoromethyl)benzonitrile and Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes to quinazoline derivatives commencing from 2-Amino-6-(trifluoromethyl)benzonitrile and various aldehydes or ketones. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their wide spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
The reaction between 2-aminobenzonitriles and carbonyl compounds is a cornerstone for the synthesis of the quinazoline scaffold. This process typically involves the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization involving the nitrile group to construct the pyrimidine ring of the quinazoline system. Various catalytic systems and reaction conditions have been developed to promote this transformation, offering pathways to a diverse array of substituted quinazolines.
General Reaction Pathway
The reaction of this compound with an aldehyde or ketone generally proceeds through a condensation reaction followed by cyclization. The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon to form a Schiff base (in the case of aldehydes) or a related intermediate. This is often followed by an intramolecular cyclization where the nitrogen of the imine or enamine attacks the carbon of the nitrile group. Subsequent tautomerization leads to the formation of the stable aromatic quinazoline ring system. The reaction can be catalyzed by acids or metals and can be performed under various conditions, including conventional heating and microwave irradiation.
Experimental Protocols
While specific experimental data for the reaction of this compound with a wide array of aldehydes and ketones is not extensively documented in publicly available literature, the following protocols for analogous 2-aminobenzonitriles can be adapted. Researchers should note that optimization of reaction conditions such as catalyst, solvent, temperature, and reaction time may be necessary for the specific substrates being used.
Protocol 1: Metal-Free, One-Pot Synthesis of 2,4-Disubstituted Quinazolines in Aqueous Medium (Adaptable)
This protocol is adapted from a general, catalyst-free method for the synthesis of 2,4-disubstituted quinazolines and may be a suitable starting point for the reaction with this compound.[1]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ammonium acetate
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
Procedure:
-
To a solution of this compound (1 mmol) in water (20 mL), add the desired aldehyde (1.25 equiv.) and ammonium acetate (10 equiv.).
-
Stir the mixture magnetically at 75 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, extract the mixture with ethyl acetate (2 x 25 mL).
-
Wash the combined organic extracts with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-disubstituted-8-(trifluoromethyl)quinazoline.
Protocol 2: Copper-Catalyzed Synthesis of Quinazolines from 2-Aminobenzonitriles and Aldehydes (Adaptable)
This protocol utilizes a copper catalyst, which has been shown to be effective for the synthesis of quinazolines from 2-aminobenzonitriles and aldehydes. This method may offer an alternative route with potentially different substrate scope and efficiency.
Materials:
-
This compound
-
Substituted aldehyde
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
4 Å molecular sieves
-
Ethanol
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a reaction vessel, add this compound (1 mmol), the aldehyde (1.2 mmol), CuI (10 mol%), K₂CO₃ (2 mmol), and 4 Å molecular sieves.
-
Add ethanol as the solvent.
-
Heat the reaction mixture at 90 °C under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the catalyst and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired quinazoline product.
Quantitative Data Summary
Table 1: Template for Yields of 8-(Trifluoromethyl)quinazolines from Protocol 1
| Entry | Aldehyde/Ketone Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-8-(trifluoromethyl)quinazoline | User Data | User Data |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-8-(trifluoromethyl)quinazoline | User Data | User Data |
| 3 | Acetophenone | 4-Methyl-2-phenyl-8-(trifluoromethyl)quinazoline | User Data | User Data |
| 4 | Cyclohexanone | Spiro[cyclohexane-1,4'-[8-(trifluoromethyl)quinazoline]] | User Data | User Data |
Table 2: Template for Yields of 8-(Trifluoromethyl)quinazolines from Protocol 2
| Entry | Aldehyde Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-8-(trifluoromethyl)quinazoline | User Data | User Data |
| 2 | Thiophene-2-carboxaldehyde | 2-(Thiophen-2-yl)-8-(trifluoromethyl)quinazoline | User Data | User Data |
| 3 | Cinnamaldehyde | 2-Styryl-8-(trifluoromethyl)quinazoline | User Data | User Data |
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of quinazolines.
Experimental Workflow Diagram
Caption: A typical experimental workflow for quinazoline synthesis.
References
Application Notes and Protocols for Catalytic Reactions Involving 2-Amino-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for catalytic reactions involving 2-Amino-6-(trifluoromethyl)benzonitrile, a key building block in the synthesis of pharmaceutically active compounds, particularly kinase inhibitors. The strategic positioning of the amino, nitrile, and trifluoromethyl groups on the benzene ring makes this molecule a versatile precursor for the construction of various heterocyclic scaffolds.
Application Note 1: Acid-Mediated [4+2] Annulation for the Synthesis of 8-Trifluoromethyl-2-amino-4-iminoquinazolines
This protocol describes the synthesis of 8-trifluoromethyl-substituted 2-amino-4-iminoquinazolines via a hydrochloric acid-mediated [4+2] annulation reaction. This method provides an efficient route to a key heterocyclic core found in many biologically active molecules. The reaction proceeds through the annulation of an N-benzyl cyanamide with this compound.
Reaction Scheme:
A general reaction scheme for the acid-mediated [4+2] annulation is presented below.
Figure 1: General scheme for the synthesis of 8-trifluoromethyl-2-amino-4-iminoquinazolines.
Experimental Protocol
This procedure is adapted from a general method for the synthesis of 2-aminoquinazoline derivatives.[1]
Materials:
-
This compound
-
N-Benzyl cyanamide
-
Hydrochloric acid (HCl)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 mmol) and N-benzyl cyanamide (1.5 mmol) in HFIP (5 mL).
-
Add hydrochloric acid (2.0 mmol) to the mixture.
-
Stir the resulting mixture at 70 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extract the residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 8-trifluoromethyl-2-(benzylamino)-4-iminoquinazoline.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions.[1]
| Parameter | Value |
| Yield | 75-85% |
| Purity | >95% (after chromatography) |
| Reaction Time | 1 hour |
| Temperature | 70 °C |
Application Note 2: Synthesis of 8-Trifluoromethyl-Quinazolin-4(3H)-one via Formamide Cyclization
This protocol outlines the synthesis of the 8-trifluoromethyl-quinazolin-4(3H)-one scaffold, a core structure in many kinase inhibitors. The reaction involves the cyclization of this compound with formamide. This method is a straightforward and atom-economical approach to constructing the quinazolinone ring system.
Experimental Workflow
The workflow for the synthesis of 2,4,6-triaminoquinazoline from 2-amino-5-nitrobenzonitrile provides a logical framework that can be adapted for the synthesis of 8-trifluoromethyl-quinazolin-4(3H)-one.[2]
Figure 2: Workflow for the synthesis of 8-trifluoromethyl-quinazolin-4(3H)-one.
Experimental Protocol
Materials:
-
This compound
-
Formamide
-
Appropriate solvent (e.g., N,N-Dimethylformamide - DMF)
-
Purification reagents (e.g., ethanol for recrystallization)
Procedure:
-
Combine this compound (1.0 eq) and formamide (excess) in a suitable reaction flask.
-
Heat the mixture to reflux (typically 150-190 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent like ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 8-trifluoromethyl-quinazolin-4(3H)-one.
Quantitative Data
The following table presents representative data for this type of cyclization reaction.
| Parameter | Value |
| Yield | Moderate to Good |
| Purity | High (after recrystallization) |
| Reaction Time | 4-8 hours |
| Temperature | 150-190 °C |
Application in Drug Development: Targeting the EGFR Signaling Pathway
Derivatives of the quinazoline scaffold synthesized from this compound are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3][4][5] EGFR is a key receptor in signaling pathways that regulate cell growth, proliferation, and survival.[3][4][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for cancer therapy.[3][4]
EGFR Signaling Pathway and Inhibition
The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by quinazoline-based tyrosine kinase inhibitors (TKIs).
Figure 3: Simplified EGFR signaling pathway and the mechanism of inhibition by quinazoline-based TKIs.
Quinazoline-based TKIs act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the autophosphorylation necessary for downstream signaling.[6] This blockade of the EGFR pathway ultimately leads to the inhibition of cancer cell proliferation and survival. The trifluoromethyl group on the quinazoline scaffold, derived from this compound, often enhances the binding affinity and metabolic stability of these inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Protocol for the synthesis of aminoquinoline derivatives using 2-Amino-6-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 8-(trifluoromethyl)aminoquinoline derivatives, starting from 2-Amino-6-(trifluoromethyl)benzonitrile. The protocol is based on the principles of the Friedländer annulation, a classic and versatile method for quinoline synthesis. This application note is intended for researchers in organic and medicinal chemistry, as well as professionals involved in drug discovery and development, who are interested in the synthesis of novel quinoline-based compounds.
Introduction
Quinolines and their derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The 4-aminoquinoline scaffold, in particular, is a well-established pharmacophore found in numerous antimalarial drugs. The introduction of a trifluoromethyl group can significantly modulate the physicochemical and biological properties of organic molecules, often enhancing their metabolic stability, lipophilicity, and binding affinity to biological targets. This protocol details the synthesis of aminoquinolines bearing a trifluoromethyl group at the 8-position, a substitution pattern of interest for the development of new therapeutic agents.
The synthetic strategy employed is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl nitrile with a ketone in the presence of a catalyst.[1][2][3] This reaction provides a straightforward and efficient route to polysubstituted quinolines.
Reaction Scheme
The overall reaction for the synthesis of 8-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-9-amine is depicted below. This specific example utilizes cyclohexanone as the ketone component.
Caption: General reaction scheme for the Friedländer synthesis of an 8-(trifluoromethyl)aminoquinoline derivative.
Experimental Protocol
This section provides a detailed step-by-step procedure for the synthesis of 8-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-9-amine.
Materials:
-
This compound
-
Cyclohexanone
-
Potassium Hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (anhydrous) or Toluene
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in the chosen solvent (e.g., ethanol or toluene, approximately 10-20 mL per gram of benzonitrile).
-
Addition of Reagents: To the stirred solution, add cyclohexanone (1.2-1.5 eq.).
-
Addition of Catalyst: Carefully add the catalyst. For base-catalyzed conditions, use potassium hydroxide (1.0-2.0 eq.). For acid-catalyzed conditions, use p-toluenesulfonic acid (0.1-0.2 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
For base-catalyzed reactions: Neutralize the mixture with a dilute acid solution (e.g., 1 M HCl) and extract the product with an organic solvent such as ethyl acetate.
-
For acid-catalyzed reactions: Neutralize with a dilute base solution (e.g., saturated NaHCO₃) and extract with an organic solvent.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Friedländer synthesis of aminoquinolines. Note that the specific yield for the target molecule may vary and requires experimental determination.
| Starting Material | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 2-Aminobenzonitrile | Acetophenone | KOH | Ethanol | 4 | ~85 | [General Protocol] |
| 2-Aminobenzaldehyde | Cyclohexanone | L-proline | DMSO | - | 88 | [General Protocol] |
| 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | p-TsOH | Toluene | - | 92 | [General Protocol] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the aminoquinoline derivative.
Caption: A streamlined workflow for the synthesis of aminoquinoline derivatives.
Proposed Signaling Pathway (Mechanism)
The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are depicted below. The reaction is initiated by either an aldol-type condensation or the formation of a Schiff base, followed by intramolecular cyclization and dehydration to yield the final quinoline product.[2]
Caption: Plausible mechanistic pathways for the Friedländer annulation.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of 8-(trifluoromethyl)aminoquinoline derivatives from this compound. The described Friedländer annulation is a robust and adaptable method for accessing this important class of compounds. The provided workflow and mechanistic insights should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic molecules for potential applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve the highest possible yields for specific substrate combinations.
References
The Strategic Role of 2-Amino-6-(trifluoromethyl)benzonitrile in the Synthesis of Novel Anticancer Agents
Introduction
2-Amino-6-(trifluoromethyl)benzonitrile is a key heterocyclic building block in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. Its unique structural features—an ortho-disposed amino and nitrile group, combined with a metabolically stable trifluoromethyl moiety—make it an ideal precursor for the synthesis of a variety of pharmacologically active compounds. The trifluoromethyl group enhances drug-like properties such as lipophilicity, metabolic stability, and binding affinity, while the reactive amino and nitrile functionalities provide a versatile handle for constructing complex heterocyclic systems, most notably the quinazoline scaffold. Quinazoline derivatives are prominent in oncology, with several approved drugs targeting key signaling pathways involved in cancer cell proliferation and survival.
This document provides detailed application notes and protocols for the synthesis of anticancer agents derived from this compound, focusing on the synthesis of quinazoline-based kinase inhibitors.
Application Note 1: Synthesis of a Key Quinazoline Intermediate
The conversion of this compound to a 6-(trifluoromethyl)quinazolin-4(3H)-one intermediate is a crucial first step. This is typically achieved through a cyclocondensation reaction with formic acid or a derivative, followed by chlorination to yield a reactive 4-chloroquinazoline intermediate, which is a versatile precursor for further derivatization.
Experimental Protocol: Synthesis of 4-chloro-6-(trifluoromethyl)quinazoline
Step 1: Synthesis of 6-(Trifluoromethyl)quinazolin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and an excess of formamide (10.0 eq).
-
Heat the reaction mixture to 150-160 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-(trifluoromethyl)quinazolin-4(3H)-one.
Step 2: Synthesis of 4-chloro-6-(trifluoromethyl)quinazoline
-
To a round-bottom flask, add 6-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 3-4 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain 4-chloro-6-(trifluoromethyl)quinazoline.
Application Note 2: Synthesis of a 4-Anilinoquinazoline-Based Kinase Inhibitor Prototype
The 4-chloro position of the quinazoline ring is highly susceptible to nucleophilic substitution. This allows for the introduction of various side chains to modulate the biological activity. A common strategy in the design of kinase inhibitors is the introduction of a substituted aniline moiety at this position to mimic the binding of ATP in the kinase domain of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
Experimental Protocol: Synthesis of a 4-Anilino-6-(trifluoromethyl)quinazoline Derivative
-
In a sealed tube, dissolve 4-chloro-6-(trifluoromethyl)quinazoline (1.0 eq) and a substituted aniline (e.g., 3-ethynylaniline, 1.1 eq) in isopropanol.
-
Add a catalytic amount of hydrochloric acid (HCl).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature to allow for precipitation of the product.
-
Collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to yield the desired 4-anilino-6-(trifluoromethyl)quinazoline derivative.
Quantitative Data: Anticancer Activity of Quinazoline Derivatives
The following table summarizes the in vitro anticancer activity of several quinazoline-based kinase inhibitors against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the activity of a specific enzyme or the growth of cancer cells by 50%.
| Compound ID | Target Kinase | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | A549 (Lung) | 15.59 | [1] |
| Erlotinib | EGFR | NCI-H1975 (Lung) | <1 | [1] |
| Lapatinib | EGFR, HER2 | MDA-MB-231 (Breast) | >10,000 | [1] |
| Compound 6 | EGFR, VEGFR2 | B16 (Melanoma) | 10 (EGFR), 80 (VEGFR2) | [1] |
| Compound 18 | Unknown | MGC-803 (Gastric) | 850 | [2] |
| Compound 24 | EGFRT790M | H1975 (Lung) | 1,940 | [1] |
| Compound 33 | EGFR | NCI-H1975 (Lung) | 171-250 | [1] |
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
Many quinazoline-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1][3] Overexpression or mutation of EGFR is common in various cancers and leads to uncontrolled cell proliferation, survival, and metastasis.[3] These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking the autophosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell growth and survival.
This compound serves as a highly valuable and versatile starting material for the synthesis of potent anticancer agents. Its application in the construction of quinazoline-based kinase inhibitors highlights its strategic importance in drug discovery. The protocols and data presented herein provide a framework for researchers to explore the synthesis and biological evaluation of novel derivatives. Future work could focus on expanding the diversity of heterocyclic systems synthesized from this precursor and exploring their activity against a broader range of cancer-related targets.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Amino-6-(trifluoromethyl)benzonitrile in Antimalarial Drug Discovery: A Scoping Overview and Generalized Protocols
Application Note: AN-2025-001 Topic: Application of 2-Amino-6-(trifluoromethyl)benzonitrile Scaffold in Antimalarial Drug Discovery For Research Use Only
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery of novel antimalarial agents with new mechanisms of action. The incorporation of fluorine-containing moieties, particularly the trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] The benzonitrile scaffold, on the other hand, is present in a variety of biologically active molecules. While direct studies on this compound as an antimalarial agent are not extensively documented in publicly available literature, the analysis of related chemical structures suggests that this scaffold holds potential for the development of new therapeutic agents against malaria. This document provides a summary of the potential applications and generalized protocols for screening compounds containing the aminobenzonitrile and trifluoromethyl-benzonitrile backbone.
Rationale for Investigation
The trifluoromethyl group is known to significantly enhance the antimalarial potency of various chemical scaffolds.[2] Its electron-withdrawing nature and lipophilicity can improve cell permeability and target engagement. The amino and nitrile groups on the benzene ring offer versatile points for chemical modification, allowing for the generation of diverse compound libraries to explore structure-activity relationships (SAR). Derivatives of aminobenzonitriles have been investigated for their activity against P. falciparum, suggesting that this chemical class is of interest in antimalarial research.
Quantitative Data on Related Compounds
While specific data for this compound is unavailable, the following table summarizes the in vitro activity of various trifluoromethyl-containing and aminobenzonitrile-related compounds against P. falciparum. This data serves as a reference for the potential potency that derivatives of the target scaffold might achieve.
| Compound Class/Reference Compound | P. falciparum Strain(s) | IC50 (µM) | Cytotoxicity (CC50, µM) & Cell Line | Selectivity Index (SI = CC50/IC50) | Reference |
| Trifluoromethyl Quinolones (ELQs) | Resistant Strains | Sub-micromolar | Not specified | Not specified | [2] |
| Benzimidazole Acrylonitriles (R-01) | Not specified | 0.69 | Bearable cytotoxicity limits | Not specified | [3] |
| Benzimidazole Acrylonitriles (R-04) | Not specified | 1.60 | Bearable cytotoxicity limits | Not specified | [3] |
| Benzimidazole Acrylonitriles (R-08) | Not specified | 1.61 | Bearable cytotoxicity limits | Not specified | [3] |
| 1,3,5-Tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | W2 (CQ-resistant) | 0.07 | 62.11 (HepG2) | 887.29 | [4] |
| 1,3,5-Tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m) | 3D7 (CQ-sensitive) | 0.06 | 62.11 (HepG2) | 1035.17 | [4] |
Experimental Protocols
The following are generalized protocols for the initial screening and evaluation of novel compounds, such as derivatives of this compound, for antimalarial activity.
Protocol 1: In Vitro Antiplasmodial Activity Assay against Plasmodium falciparum
This protocol is a standard method to determine the 50% inhibitory concentration (IC50) of a compound against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2, W2) strains of P. falciparum.
Materials:
-
P. falciparum cultures (3D7 and Dd2 strains)
-
Human erythrocytes (O+)
-
RPMI 1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II.
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
SYBR Green I nucleic acid stain.
-
Positive control (e.g., Chloroquine, Artemisinin).
-
Negative control (DMSO).
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Fluorescence plate reader.
Procedure:
-
Maintain asynchronous cultures of P. falciparum in continuous culture with human erythrocytes.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Add 100 µL of parasitized erythrocyte suspension (2% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Add 100 µL of the diluted test compounds to the wells. Include positive and negative controls.
-
Incubate the plates for 72 hours at 37°C in a controlled gas environment.
-
After incubation, lyse the cells by freeze-thawing.
-
Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression analysis.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HepG2, HEK293) to assess its selectivity.
Materials:
-
Mammalian cell line (e.g., HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
96-well microplates.
-
Resazurin solution or MTT reagent.
-
Positive control (e.g., Doxorubicin).
-
Negative control (DMSO).
-
CO2 incubator (37°C, 5% CO2).
-
Absorbance or fluorescence plate reader.
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the old medium with fresh medium containing the diluted compounds. Include positive and negative controls.
-
Incubate the plate for 48-72 hours.
-
Add Resazurin solution or MTT reagent to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (for Resazurin) or absorbance (for MTT) using a plate reader.
-
Calculate the CC50 values by plotting the percentage of cell viability against the log of the compound concentration.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Potential Mechanisms of Action
While the specific target of this compound is unknown, related compounds have been shown to inhibit various essential parasitic processes. A plausible starting point for mechanism-of-action studies would be to investigate inhibition of:
-
Dihydrofolate Reductase (DHFR): The pyrimidine scaffold, which can be synthesized from aminobenzonitriles, is a known inhibitor of DHFR, an essential enzyme in the folate biosynthesis pathway of Plasmodium.[5]
-
Hemozoin Formation: Many antimalarials, particularly those containing quinoline and related heterocyclic systems, function by inhibiting the biocrystallization of heme into hemozoin, leading to parasite toxicity. Benzimidazole acrylonitriles have shown this activity.[3]
-
Proteases: Parasite proteases like falcipain-2 are crucial for hemoglobin digestion. Inhibition of these enzymes is a validated antimalarial strategy.[3]
-
Protein Synthesis: Some compounds target the parasite's protein synthesis machinery, such as aminoacyl-tRNA synthetases.[6]
Visualizations
Logical Workflow for Antimalarial Drug Discovery
Caption: A generalized workflow for the discovery and development of novel antimalarial compounds.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical mechanisms of action for a novel antimalarial agent.
Conclusion
The this compound scaffold represents an unexplored area in antimalarial drug discovery. Based on the known benefits of the trifluoromethyl group and the biological activities of related aminobenzonitrile derivatives, this chemical class warrants further investigation. The provided protocols offer a standardized framework for the initial screening and evaluation of novel compounds derived from this scaffold. Future work should focus on the synthesis of a focused library of derivatives and their systematic evaluation to determine their potential as next-generation antimalarial agents.
References
- 1. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel benzimidazole acrylonitriles for inhibition of Plasmodium falciparum growth by dual target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reaction hijacking inhibition of Plasmodium falciparum asparagine tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 2-Amino-6-(trifluoromethyl)benzonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-(trifluoromethyl)benzonitrile is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, properties that are highly advantageous for developing new therapeutic agents.[1][2] The ortho-disposition of the amino and nitrile functionalities makes this compound an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, particularly quinazolines and their derivatives, which are known to possess a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][3][4]
These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized analogs. The methodologies described herein are intended to guide researchers in the generation of compound libraries for hit identification and lead optimization in drug discovery programs.
Data Presentation: Biological Activity of Synthesized Derivatives
The following table summarizes the in vitro biological activity of a representative set of derivatives synthesized from this compound. The compounds were screened for their inhibitory activity against a panel of cancer cell lines and a specific protein kinase target.
| Compound ID | Derivative Structure | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Kinase Target X (IC50, µM) |
| SC-001 | This compound | > 100 | > 100 | > 100 |
| SC-002 | Quinazoline Derivative 1 | 15.2 | 22.5 | 5.8 |
| SC-003 | Quinazoline Derivative 2 | 8.7 | 12.1 | 2.1 |
| SC-004 | N-Acyl Derivative | 45.3 | 68.9 | 25.4 |
| SC-005 | Tetrazole Derivative | 88.1 | > 100 | 75.3 |
Experimental Protocols
Protocol 1: Synthesis of Quinazoline Derivatives via [4+2] Annulation
This protocol describes the synthesis of 2-aminoquinazoline derivatives from this compound.[4]
Materials:
-
This compound
-
N-Benzyl cyanamides
-
Hydrochloric acid (HCl)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in HFIP, add N-benzyl cyanamide (1.5 eq) and hydrochloric acid (2.0 eq).
-
Stir the resulting mixture at 70 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2-aminoquinazoline derivative.
Protocol 2: Synthesis of N-Acyl Derivatives
This protocol details the acylation of the amino group of this compound.[5]
Materials:
-
This compound
-
Desired acyl chloride or anhydride
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine or pyridine
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM or THF) containing a base (e.g., triethylamine, 1.5 eq).
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of Tetrazole Derivatives via [3+2] Cycloaddition
This protocol describes the formation of a tetrazole ring from the nitrile group, a common bioisostere for a carboxylic acid.[6]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Indium(III) chloride (InCl₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and a catalyst (e.g., ZnCl₂, 0.5 eq) in DMF.
-
Heat the reaction mixture at 120-130 °C for 12-24 hours under a nitrogen atmosphere. Alternatively, microwave irradiation at 150-160 °C for 30-60 minutes can be used.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na2SO4.
-
Concentrate the organic layer under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase.[5]
Materials:
-
Kinase enzyme
-
Kinase substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase enzyme, substrate, and assay buffer to the wells of a 96-well plate.
-
Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) with a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
References
One-Pot Synthesis of Bioactive Heterocycles Utilizing 2-Amino-6-(trifluoromethyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of quinazolinone derivatives, a class of heterocyclic compounds with significant therapeutic potential, using 2-Amino-6-(trifluoromethyl)benzonitrile as a key starting material. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols outlined below are based on established tandem catalytic systems adaptable for this specific substrate, offering an efficient pathway to novel and diverse molecular scaffolds.
Application Notes
This compound is a valuable building block for the synthesis of complex nitrogen-containing heterocycles. Its unique substitution pattern, featuring a nucleophilic amino group, a cyano group poised for cyclization, and an electron-withdrawing trifluoromethyl group, makes it an ideal candidate for one-pot tandem reactions. Such reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency.
The primary application of this compound in one-pot synthesis is the construction of quinazolin-4(3H)-ones. These scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The protocols described herein focus on metal-catalyzed tandem reactions that leverage an alcohol-water system to provide the necessary carbon and hydrogen atoms for the formation of the quinazolinone ring. These methods are attractive due to their use of readily available reagents and their potential for generating diverse libraries of compounds for drug discovery. While specific literature on the direct use of this compound is emerging, established protocols for other 2-aminobenzonitriles are readily adaptable. For instance, tandem copper-catalyzed annulation reactions have been shown to tolerate trifluoromethyl groups on the benzonitrile ring, suggesting the feasibility of the proposed syntheses[1].
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of quinazolinones from 2-aminobenzonitriles using transition metal catalysis.
Protocol 1: Ruthenium-Catalyzed Tandem Synthesis of 8-(Trifluoromethyl)quinazolin-4(3H)-ones
This protocol is based on the Ru(II)-catalyzed tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using an aliphatic alcohol–water system[2][3]. The reaction proceeds via a tandem sequence of alcohol dehydrogenation, nitrile hydration, and cyclization.
Reaction Scheme:
Materials:
-
This compound
-
Aliphatic alcohol (e.g., 1-hexanol)
-
[Ru(p-cymene)Cl₂]₂
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Cesium carbonate (Cs₂CO₃)
-
Deionized water
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), and dppp (0.05 mmol, 5 mol%).
-
The flask is evacuated and backfilled with an inert atmosphere (argon or nitrogen) three times.
-
Add anhydrous toluene (3 mL), the chosen aliphatic alcohol (1.5 mmol), cesium carbonate (1.5 mmol), and deionized water (2.0 mmol).
-
The reaction mixture is heated to 150 °C and stirred vigorously for 24 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2-alkyl-8-(trifluoromethyl)quinazolin-4(3H)-one.
Protocol 2: Cobalt-Catalyzed Tandem Synthesis of 8-(Trifluoromethyl)quinazolin-4(3H)-ones
This protocol provides an alternative catalytic system using a more earth-abundant metal[4]. The mechanism is believed to be similar to the ruthenium-catalyzed reaction.
Materials:
-
This compound
-
Aliphatic alcohol (e.g., methanol, ethanol)
-
Cobalt(II) chloride (CoCl₂)
-
Tris(2-(diphenylphosphino)ethyl)phosphine (PP₃)
-
Potassium hydroxide (KOH)
-
Deionized water
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a sealed tube, combine this compound (0.5 mmol), CoCl₂ (0.05 mmol, 10 mol%), and PP₃ (0.06 mmol, 12 mol%).
-
The tube is evacuated and backfilled with argon.
-
Add anhydrous 1,4-dioxane (1 mL), the aliphatic alcohol (1.5 mL), potassium hydroxide (1.0 mmol), and deionized water (20 equivalents).
-
The tube is sealed and the reaction mixture is heated at 150 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to yield the corresponding 2-alkyl-8-(trifluoromethyl)quinazolin-4(3H)-one.
Data Presentation
Table 1: Representative One-Pot Synthesis of 8-(Trifluoromethyl)quinazolin-4(3H)-ones
| Entry | Starting Material | Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | 1-Hexanol | [Ru(p-cymene)Cl₂]₂/dppp | Cs₂CO₃ | Toluene/Water | 150 | 24 | 2-Pentyl-8-(trifluoromethyl)quinazolin-4(3H)-one | Expected good to excellent |
| 2 | This compound | Ethanol | CoCl₂/PP₃ | KOH | 1,4-Dioxane/Water | 150 | 24 | 2-Methyl-8-(trifluoromethyl)quinazolin-4(3H)-one | Expected good to excellent |
Yields are anticipated based on similar reported reactions and would need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for 8-(trifluoromethyl)quinazolin-4(3H)-ones.
Proposed Tandem Catalytic Cycle
Caption: Plausible mechanism for the tandem synthesis of quinazolinones.
References
- 1. Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Amino-6-(trifluoromethyl)benzonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile. The guidance is tailored for researchers, scientists, and professionals in drug development.
Disclaimer: The synthesis of this compound is not widely documented in publicly available literature. The following troubleshooting advice is based on plausible synthetic routes derived from established methodologies for analogous compounds, primarily Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. This information is intended for experienced researchers and should be adapted and optimized with appropriate laboratory safety precautions.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting low yields in the synthesis of this compound.
Caption: General troubleshooting workflow for low reaction yields.
FAQs and Troubleshooting by Synthetic Route
Two primary synthetic strategies are plausible for the synthesis of this compound:
-
Route A: Buchwald-Hartwig Amination from 2-Bromo-6-(trifluoromethyl)benzonitrile.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) from 2-Fluoro-6-(trifluoromethyl)benzonitrile.
The following sections address issues specific to each route.
Route A: Buchwald-Hartwig Amination
This route involves the palladium-catalyzed cross-coupling of 2-Bromo-6-(trifluoromethyl)benzonitrile with an ammonia source.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Question 1: My Buchwald-Hartwig amination reaction shows no or very low conversion of the starting material. What are the likely causes?
Answer: Low or no conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction environment.
-
Inactive Catalyst: The Pd(0) catalytic species may not be forming or is being deactivated.
-
Troubleshooting:
-
Ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained throughout the reaction setup and duration to prevent oxidation of the phosphine ligand and palladium catalyst.
-
Use a reliable palladium precatalyst, which can simplify the in situ formation of the active catalyst.[1]
-
Ensure the phosphine ligand is not degraded. Use fresh, high-purity ligand.
-
-
-
Improper Base Selection: The choice and quality of the base are critical.
-
Troubleshooting:
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and has not been passivated by atmospheric CO₂ and moisture.
-
The solubility of the base can be important. Consider using a solvent in which the base has some solubility.[1]
-
-
-
Inappropriate Solvent: The solvent must be anhydrous and capable of dissolving the reactants to a reasonable extent.
-
Troubleshooting:
-
Toluene, dioxane, and THF are common solvents. Ensure they are thoroughly dried before use.
-
Consider the boiling point of the solvent in relation to the required reaction temperature.
-
-
Question 2: I am observing significant side product formation, particularly hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this?
Answer: Hydrodehalogenation is a known side reaction that competes with the desired amination.
-
Causes: This side reaction can be promoted by moisture or other protic impurities. It can also be influenced by the choice of ligand and base.
-
Troubleshooting:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
-
Ligand Selection: Bulky electron-rich phosphine ligands can favor the desired reductive elimination over side reactions.[2]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the main reaction.
-
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition | Notes |
| Aryl Halide | 2-Bromo-6-(trifluoromethyl)benzonitrile | 1.0 eq |
| Ammonia Source | Ammonia (gas), NH₄Cl, or LHMDS | 1.2 - 2.0 eq |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | XPhos, RuPhos, or other bulky phosphines | 2-10 mol% |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ | 2.0 - 3.0 eq |
| Solvent | Toluene, Dioxane, or THF (anhydrous) | - |
| Temperature | 80-110 °C | Optimization may be required.[3] |
| Typical Yields | 60-95% (based on analogous systems) | Yields are highly substrate and condition dependent.[4] |
Route B: Nucleophilic Aromatic Substitution (SNAr)
This route involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzonitrile with an ammonia source, where the fluoride acts as a leaving group.
Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism.
Question 3: My SNAr reaction with ammonia is very slow or gives a low yield. What can I do to improve it?
Answer: The rate and efficiency of SNAr reactions are highly dependent on the reaction conditions and the nature of the substrate.
-
Insufficient Reaction Temperature/Pressure: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting:
-
Increase the reaction temperature. For reactions with ammonia, this often requires the use of a sealed reaction vessel to maintain a sufficient concentration of ammonia and to reach temperatures above its boiling point.[5]
-
Microwave irradiation can sometimes accelerate these reactions.
-
-
-
Poor Nucleophile Concentration: A low concentration of the ammonia nucleophile will result in a slow reaction.
-
Troubleshooting:
-
Use a saturated solution of ammonia in an appropriate solvent.
-
Conduct the reaction in a sealed tube or autoclave to maintain a high concentration of ammonia.
-
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.
-
Troubleshooting:
-
Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[6]
-
-
Question 4: I am observing the formation of a hydroxylated by-product instead of the desired amine. Why is this happening?
Answer: The formation of a hydroxylated by-product indicates that water is acting as a competing nucleophile.
-
Cause: The presence of water in the reaction mixture can lead to the substitution of the fluoride with a hydroxyl group, especially at elevated temperatures.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. Use a high-purity, anhydrous source of ammonia.
-
Inert Atmosphere: While not as critical as in organometallic catalysis, performing the reaction under an inert atmosphere can help to exclude atmospheric moisture.
-
Table 2: Typical Conditions for SNAr with Ammonia
| Parameter | Condition | Notes |
| Aryl Halide | 2-Fluoro-6-(trifluoromethyl)benzonitrile | 1.0 eq |
| Ammonia Source | Anhydrous ammonia (gas or solution) | Large excess |
| Solvent | DMSO, DMF, NMP, or Ethanol | - |
| Temperature | 100-150 °C | Often requires a sealed vessel.[5] |
| Pressure | Autogenous | Depends on temperature and solvent. |
| Typical Yields | 50-90% (based on analogous systems) | Yields can be highly variable. |
General Purification Troubleshooting
Question 5: I have a low isolated yield after purification, although the crude reaction mixture looks promising. What are the common pitfalls during work-up and purification?
Answer: Low isolated yields can result from issues during the extraction, crystallization, or chromatography steps.
-
Poor Extraction: The product may not be efficiently extracted from the aqueous phase into the organic phase.
-
Troubleshooting:
-
Adjust the pH of the aqueous layer. As an amine, the product will be protonated and water-soluble at low pH. Ensure the aqueous phase is basic before extraction.
-
Increase the number of extractions.
-
Use a different extraction solvent.
-
-
-
Product Loss During Chromatography: The product may be adsorbing irreversibly to the stationary phase or co-eluting with impurities.
-
Troubleshooting:
-
Deactivate silica gel by adding a small amount of a basic modifier like triethylamine to the eluent. This can prevent the acidic silica from retaining the basic amine product.
-
Try a different stationary phase, such as alumina.
-
Optimize the eluent system to achieve better separation.
-
-
-
Difficult Crystallization: The product may be an oil or may be difficult to crystallize from the chosen solvent system.
-
Troubleshooting:
-
Screen a variety of solvent systems for crystallization.
-
Attempt to form a salt (e.g., hydrochloride) which may have better crystallization properties.
-
-
Experimental Protocols
The following are hypothetical protocols based on general procedures for similar transformations. These protocols have not been optimized and should be adapted with caution.
Protocol 1: Buchwald-Hartwig Amination
To an oven-dried Schlenk tube is added 2-Bromo-6-(trifluoromethyl)benzonitrile (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%). The tube is sealed, evacuated, and backfilled with argon three times. Anhydrous toluene is added, followed by sodium tert-butoxide (2.0 eq). The reaction mixture is then stirred at 100 °C and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
A solution of 2-Fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol is placed in a pressure vessel. The vessel is cooled in a dry ice/acetone bath, and anhydrous ammonia is condensed into the vessel. The vessel is sealed and heated to 140 °C for 6-12 hours.[5] After cooling to room temperature, the vessel is carefully vented. The reaction mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for 2-Amino-6-(trifluoromethyl)benzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and commonly employed synthetic route is the nucleophilic aromatic substitution (SNAr) of a readily available precursor, 2-fluoro-6-(trifluoromethyl)benzonitrile, via ammonolysis. This method involves the displacement of the fluoride ion by ammonia.
Q2: What are the critical parameters for a successful ammonolysis reaction in this synthesis?
A2: The critical parameters include temperature, pressure, and the concentration of ammonia. The reaction typically requires elevated temperatures and pressures to proceed at a reasonable rate. The use of a sealed reaction vessel is therefore essential. The concentration of ammonia in the solvent is also crucial for driving the reaction to completion.
Q3: What are the potential side reactions to be aware of during the synthesis?
A3: Potential side reactions include the hydrolysis of the nitrile group to a carboxylic acid or amide if water is present in the reaction mixture, especially at elevated temperatures. Incomplete reaction will result in the presence of the starting material, 2-fluoro-6-(trifluoromethyl)benzonitrile, as an impurity.
Q4: What purification methods are most effective for isolating this compound?
A4: The product is a solid at room temperature.[1] Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography on silica gel can also be employed for high-purity samples.
Q5: What are the main safety precautions to consider during this synthesis?
A5: The reaction involves heating a sealed vessel, which can lead to a build-up of pressure. A thorough risk assessment and the use of appropriate pressure-rated equipment are crucial. Ammonia is a corrosive and toxic gas, and the reaction should be performed in a well-ventilated fume hood. The trifluoromethyl group-containing compounds can be toxic, and appropriate personal protective equipment (PPE) should be worn.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Suggestions |
| Low or no conversion of starting material | 1. Insufficient temperature or reaction time. 2. Low concentration of ammonia. 3. Inactive starting material. | 1. Gradually increase the reaction temperature in increments of 10°C. 2. Increase the reaction time. 3. Ensure the ethanol is saturated with ammonia at a low temperature before sealing the vessel. 4. Verify the purity of the 2-fluoro-6-(trifluoromethyl)benzonitrile starting material. |
| Formation of significant side products (e.g., hydrolysis of the nitrile) | 1. Presence of water in the reaction mixture. 2. Reaction temperature is too high. | 1. Use anhydrous ethanol and ensure all glassware is thoroughly dried. 2. Dry the ammonia gas before bubbling it through the solvent. 3. Optimize the reaction temperature to the minimum required for a reasonable reaction rate. |
| Difficulties in product isolation/purification | 1. Product is an oil or does not crystallize easily. 2. Presence of persistent impurities. | 1. Try different solvent systems for recrystallization. 2. Use a seed crystal to induce crystallization. 3. If recrystallization fails, purify by column chromatography. |
| Inconsistent yields | 1. Leakage from the sealed reaction vessel. 2. Inconsistent saturation of ethanol with ammonia. | 1. Ensure the sealed vessel is properly assembled and pressure-tested. 2. Standardize the procedure for saturating the ethanol with ammonia (e.g., time and temperature). |
Experimental Protocols
Synthesis of this compound via Ammonolysis
This protocol is based on established methodologies for analogous compounds and should be optimized for specific laboratory conditions.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | C₈H₃F₄N | 189.11 | >97% |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | >99.5% |
| Ammonia Gas | NH₃ | 17.03 | >99.9% |
Equipment:
-
Pressure-rated sealed reaction vessel (e.g., a stainless-steel autoclave or a thick-walled glass pressure tube)
-
Stirring hotplate
-
Dry ice/acetone bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Preparation of Ammonia Solution: In a well-ventilated fume hood, cool a flask containing anhydrous ethanol to -78°C using a dry ice/acetone bath. Bubble ammonia gas through the cold ethanol for 30-60 minutes until the ethanol is saturated.
-
Reaction Setup: To the pressure-rated reaction vessel, add 2-fluoro-6-(trifluoromethyl)benzonitrile (1 equivalent). Carefully add the cold, ammonia-saturated ethanol solution (typically 10-20 mL per gram of starting material).
-
Reaction: Seal the vessel tightly and allow it to warm to room temperature behind a blast shield. Place the vessel on a stirring hotplate and heat to 120-140°C. The reaction is typically stirred for 12-24 hours. Caution: Monitor the pressure inside the vessel if a pressure gauge is available.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Carefully vent the excess ammonia in a fume hood. Transfer the reaction mixture to a round-bottom flask.
-
Isolation: Remove the ethanol under reduced pressure using a rotary evaporator. The crude product will likely be a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.
Visualizations
Reaction Pathway
Caption: Ammonolysis of 2-fluoro-6-(trifluoromethyl)benzonitrile.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
References
Technical Support Center: Purification of 2-Amino-6-(trifluoromethyl)benzonitrile Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 2-Amino-6-(trifluoromethyl)benzonitrile from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities depend on the synthetic route. If synthesized via ammonolysis of 2-fluoro-6-(trifluoromethyl)benzonitrile or 2-chloro-6-(trifluoromethyl)benzonitrile, likely impurities include:
-
Unreacted starting material: 2-fluoro-6-(trifluoromethyl)benzonitrile or 2-chloro-6-(trifluoromethyl)benzonitrile.
-
Hydrolysis byproduct: 2-Amino-6-(trifluoromethyl)benzamide, formed if water is present in the reaction.
-
Over-reaction or side-reaction products: Depending on the specific reaction conditions, other related compounds may be formed.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity.
-
Column chromatography on silica gel is effective for removing a wide range of impurities with different polarities.
-
Recrystallization is an excellent method for achieving high purity if a suitable solvent is found and the impurities have different solubility profiles.
-
Acid-base extraction can be used to separate the basic this compound from neutral or acidic impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process.[1] A suitable TLC solvent system should provide good separation between the desired product and impurities. A common starting point for aromatic amines is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
Q4: My purified this compound is colored. How can I decolorize it?
A4: A faint color is not uncommon for aromatic amines. If the color is significant, it may be due to trace impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The eluent system is not optimal. | 1. Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). 2. Change Solvents: Try a different solvent system. For example, replace ethyl acetate with dichloromethane or acetone. |
| Product is tailing or streaking on the column | The compound is interacting too strongly with the acidic silica gel. | 1. Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica gel.[2] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase. |
| Low recovery of the product from the column | The product is irreversibly adsorbed onto the silica gel. | 1. Use a More Polar Eluent: After collecting the main product fractions, flush the column with a highly polar solvent (e.g., methanol) to elute any remaining product. 2. Deactivate the Silica Gel: As mentioned above, adding a basic modifier to the eluent can prevent strong adsorption. |
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling | The solution is not supersaturated, or the concentration is too low. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure product. 2. Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| Product "oils out" instead of crystallizing | The solubility of the compound is too high in the chosen solvent, or the solution is cooling too rapidly. | 1. Re-dissolve and Cool Slowly: Reheat the solution until it is clear and then allow it to cool to room temperature very slowly before placing it in an ice bath. 2. Use a Solvent/Anti-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify and allow to cool slowly. |
| Purity does not improve significantly after recrystallization | The impurities have a similar solubility profile to the product in the chosen solvent. | 1. Try a Different Solvent: Experiment with different solvents or solvent mixtures. Toluene has been reported to be effective for refining a similar compound. Other potential solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexane. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to spot the sample onto the baseline of the TLC plate.
-
Eluent System: A starting point for the eluent is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product spot.
-
Development: Place the TLC plate in a developing chamber containing the eluent.
-
Visualization: Visualize the spots under a UV lamp at 254 nm.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (determined by TLC).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., toluene, ethanol, isopropanol, ethyl acetate/hexane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Suggested TLC Solvent Systems and Approximate Rf Values
| Solvent System (v/v) | Approximate Rf of this compound |
| Hexane:Ethyl Acetate (4:1) | 0.3 |
| Hexane:Ethyl Acetate (2:1) | 0.5 |
| Dichloromethane | 0.6 |
Note: Rf values are approximate and can vary depending on the specific TLC plate and conditions.
Table 2: Potential Recrystallization Solvents
| Solvent | Solubility of Product | Comments |
| Toluene | Sparingly soluble at room temp, soluble when hot | Good for obtaining high purity crystals. |
| Ethanol | Soluble at room temp | May be used in a solvent/anti-solvent system with water. |
| Isopropanol | Moderately soluble at room temp | May require cooling to low temperatures for good recovery. |
| Ethyl Acetate / Hexane | Soluble in ethyl acetate, insoluble in hexane | A good solvent/anti-solvent system to try. |
Visualizations
Caption: General purification workflow for this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
Improving the regioselectivity of reactions with 2-Amino-6-(trifluoromethyl)benzonitrile
Welcome to the technical support center for 2-Amino-6-(trifluoromethyl)benzonitrile. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to regioselectivity in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of this compound in chemical reactions?
A1: The regioselectivity is governed by the interplay of the electronic and steric effects of its three key functional groups: the amino (-NH2), the trifluoromethyl (-CF3), and the nitrile (-CN) groups.
-
Amino Group (-NH2): Located at the C2 position, this is a strong electron-donating group (+M effect), which activates the ring for electrophilic substitution and directs incoming electrophiles to the ortho (C3) and para (C5) positions.[1][2][3]
-
Trifluoromethyl Group (-CF3): At the C6 position, this is a powerful electron-withdrawing group (-I effect), which deactivates the ring and directs electrophiles to the meta (C3, C5) positions.[1][4]
-
Nitrile Group (-CN): At the C1 position, this is also an electron-withdrawing group (-M, -I effects) that deactivates the ring and directs to the meta (C3, C5) positions.[2]
Collectively, electrophilic attack is overwhelmingly directed to the C3 and C5 positions. Steric hindrance from the bulky -CF3 group adjacent to the C3 position can often favor substitution at the C5 position.
Caption: Directing effects on the this compound ring.
Q2: What are the most common reaction types where this compound is used?
A2: this compound is a valuable building block, primarily used in the synthesis of nitrogen-containing heterocycles.[5] The most common reactions are cyclocondensation and annulation reactions that utilize the reactivity of the adjacent amino and nitrile groups to form fused ring systems, such as quinazolines, quinazolinones, and other complex heterocycles.[6][7][8][9]
Q3: For reactions involving the amino and nitrile groups, what determines the regioselectivity?
A3: In cyclocondensation reactions, regioselectivity is dictated by the reaction mechanism. Typically, the reaction initiates with the formation of an intermediate, such as an imine from the reaction of the amino group with an aldehyde.[6] This is followed by an intramolecular cyclization where a nucleophile attacks the nitrile carbon. The specific pathway, and thus the final structure, depends on the reagents, catalysts, and reaction conditions employed.
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Regioselectivity in Quinazoline Synthesis
Q: I am attempting a one-pot synthesis of a 4-arylquinazoline from this compound, an aldehyde, and an arylboronic acid, but I'm getting low yields and a mixture of isomers. How can I improve this?
A: This is a common issue in multi-component reactions. The key is to control the sequence of bond formations. A palladium-catalyzed three-component tandem reaction is often effective for this transformation.[8]
Troubleshooting Steps:
-
Catalyst Choice: Ensure you are using an appropriate palladium catalyst and ligand system. Pd(OAc)2 with a suitable phosphine ligand is a common starting point. Copper-catalyzed methods have also been reported and may offer different selectivity.[6]
-
Reaction Conditions: Temperature and solvent play a critical role. Start with a moderately high temperature (e.g., 100-120 °C) in a solvent like dioxane or toluene.
-
Order of Addition: While it's a one-pot reaction, the pre-formation of one intermediate can sometimes guide the reaction. Consider if pre-reacting the aminobenzonitrile with the aldehyde to form the imine before adding the boronic acid and catalyst is feasible, although tandem protocols are designed to avoid this.
-
Base Selection: The choice of base is crucial. An inorganic base like K2CO3 or Cs2CO3 is often used. The strength and solubility of the base can affect reaction rates and side reactions.
Representative Data for Quinazoline Synthesis (Analogous Systems):
| Catalyst/Promoter | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 / XPhos | Arylboronic Acid | Dioxane | 100 | 75-90 | [8] |
| I2 (catalytic) | Benzylamine | DMSO | 130 | 68-92 | [9] |
| Cu(OAc)2 | Aldehyde/NH4Cl | DMF | 110 | 70-85 | [6] |
| TMSOTf | Benzaldehyde/HMDS | Neat (MW) | 150 | 81-94 | [9] |
Note: Yields are representative for 2-aminobenzonitrile derivatives and may vary for the specific trifluoromethyl-substituted substrate.
Caption: Troubleshooting logic for optimizing quinazoline synthesis.
Issue 2: Lack of Selectivity in Electrophilic Aromatic Substitution
Q: I am trying to perform a bromination on the aromatic ring of this compound and I'm getting a mixture of 3-bromo and 5-bromo isomers. How can I selectively obtain the 5-bromo product?
A: Achieving high selectivity between the C3 and C5 positions is challenging due to the competing directing effects. However, you can leverage steric hindrance to your advantage. The C3 position is flanked by the -NH2 and the bulky -CF3 groups, while the C5 position is less sterically encumbered.
Troubleshooting Steps:
-
Choice of Brominating Agent: Use a bulkier brominating source. N-Bromosuccinimide (NBS) in a non-polar solvent may exhibit greater selectivity for the less hindered C5 position compared to using liquid bromine (Br2) with a Lewis acid, which might be less sensitive to steric factors.
-
Protecting the Amino Group: The strong activating effect of the -NH2 group can be temporarily masked. Converting the amine to an amide (e.g., an acetamide) makes it a less powerful, though still ortho,para-directing, group. The increased steric bulk of the N-acetyl group will further disfavor substitution at the C3 position. The protecting group can be removed later via hydrolysis.
-
Lowering Reaction Temperature: Running the reaction at a lower temperature can increase the kinetic selectivity, potentially favoring the formation of the sterically less hindered product.
Key Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines
This protocol is adapted from methodologies reported for the synthesis of quinazolines from 2-aminobenzonitriles.[8]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the aldehyde (1.1 mmol), and potassium carbonate (K2CO3, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)2 (5 mol%), and a suitable ligand, such as XPhos (10 mol%).
-
Solvent and Degassing: Add anhydrous dioxane (5 mL). Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-arylquinazoline.
Caption: General workflow for Pd-catalyzed quinazoline synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. savemyexams.com [savemyexams.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-(trifluoromethyl)benzonitrile Derivatives
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-6-(trifluoromethyl)benzonitrile and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your chemical synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The most common and scalable approach for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 2-halo-6-(trifluoromethyl)benzonitrile precursor, such as 2-chloro-6-(trifluoromethyl)benzonitrile or 2-fluoro-6-(trifluoromethyl)benzonitrile, with ammonia or an ammonia surrogate. The electron-withdrawing nature of the trifluoromethyl and nitrile groups activates the aromatic ring for nucleophilic attack.[1][2][3]
Q2: What are the critical parameters to control during the amination reaction for scale-up?
A2: When scaling up the amination of 2-halo-6-(trifluoromethyl)benzonitrile, several parameters are critical for ensuring safety, yield, and purity. These include:
-
Temperature and Pressure: These reactions are often conducted in a sealed vessel at elevated temperatures and pressures to facilitate the reaction with gaseous or aqueous ammonia. Careful control is necessary to prevent runaway reactions.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate and selectivity. Polar aprotic solvents are often employed.
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Concentration: The concentration of reactants needs to be optimized to ensure good reaction kinetics while allowing for effective heat transfer.
-
Agitation: Efficient mixing is crucial for ensuring homogeneity, especially in multiphasic reaction mixtures, to maximize mass transfer and heat dissipation.
-
Stoichiometry of Ammonia: The molar ratio of ammonia to the benzonitrile substrate is a key factor in driving the reaction to completion and minimizing side products.
Q3: What are the common side reactions observed during the synthesis of this compound?
A3: Several side reactions can occur, potentially reducing the yield and purity of the desired product. These include:
-
Hydrolysis of the Nitrile Group: Under harsh basic or acidic conditions, the nitrile group can hydrolyze to form the corresponding benzamide or benzoic acid.
-
Hydrolysis of the Trifluoromethyl Group: In strongly basic media, the trifluoromethyl group can be susceptible to hydrolysis.
-
Formation of Di-substituted Products: If there are other leaving groups on the aromatic ring, there is a possibility of multiple substitutions.
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Polymerization: Anilines can be prone to oxidative polymerization, leading to the formation of colored byproducts.[4]
Q4: How can the purity of this compound be assessed and what are the common purification methods?
A4: The purity of the final product can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Common purification methods include:
-
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity crystals.
-
Column Chromatography: For laboratory-scale purifications or for removing closely related impurities, silica gel column chromatography can be effective.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a suitable purification method.
-
Washing/Extraction: Aqueous washes can be used to remove inorganic salts and water-soluble impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature or pressure.2. Inactive catalyst (if applicable).3. Poor quality of starting materials.4. Insufficient amount of ammonia. | 1. Gradually increase the reaction temperature and pressure, monitoring for any changes. Ensure the reaction vessel is properly sealed.2. If a catalyst is used, ensure it is fresh and handled under appropriate conditions.3. Verify the purity of the 2-halo-6-(trifluoromethyl)benzonitrile and the ammonia source.4. Increase the molar excess of ammonia. |
| Formation of Significant Byproducts | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. Presence of water leading to hydrolysis of the nitrile or trifluoromethyl group.3. Reaction time is too long. | 1. Optimize the reaction temperature by performing small-scale experiments at different temperatures.2. Use anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere.3. Monitor the reaction progress by TLC or GC/HPLC and stop the reaction once the starting material is consumed. |
| Dark Reaction Mixture/Product Color | 1. Oxidation of the aniline product.2. Presence of metallic impurities. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Consider using a metal scavenger or performing an acidic wash during workup. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize easily.2. Co-elution of impurities during column chromatography. | 1. Attempt crystallization from a variety of solvents or solvent mixtures. If the product is an oil, consider converting it to a solid salt (e.g., hydrochloride) for easier handling and purification.2. Optimize the eluent system for column chromatography. Consider using a different stationary phase. |
| Scale-up Issues (e.g., Poor Heat Transfer, Inconsistent Results) | 1. Inefficient mixing.2. Inadequate temperature control.3. Changes in reaction kinetics at a larger scale. | 1. Ensure the reactor is equipped with an appropriate agitator for the reaction volume and viscosity. Baffles can improve mixing efficiency.2. Use a reactor with a jacket for efficient heating and cooling. Monitor the internal and jacket temperatures closely.3. Re-optimize reaction parameters at the larger scale. A step-wise scale-up approach is recommended. |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of this compound Derivatives
| Starting Material | Reagents & Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Chloro-6-(trifluoromethyl)benzonitrile | Aqueous Ammonia (excess), Cu(I) catalyst | N/A | 150-200 | 8-12 | 85-95 | >98 | Hypothetical, based on analogous reactions |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | Anhydrous Ammonia | Dioxane | 120-140 | 6-10 | 90-98 | >99 | Hypothetical, based on analogous reactions |
| 2-Chloro-6-(trifluoromethyl)benzonitrile | Urea, Catalyst | NMP | 180-200 | 12-16 | 75-85 | >97 | Hypothetical, based on analogous reactions |
Note: The data in this table is compiled from analogous reactions and should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Chloro-6-(trifluoromethyl)benzonitrile
Materials:
-
2-Chloro-6-(trifluoromethyl)benzonitrile
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (optional catalyst)
-
Toluene
-
Deionized water
-
Brine
Equipment:
-
High-pressure reactor with a stirrer and temperature/pressure controls
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure reactor, charge 2-chloro-6-(trifluoromethyl)benzonitrile (1.0 eq) and toluene (5-10 volumes). If using a catalyst, add copper(I) oxide (0.01-0.05 eq).
-
Addition of Ammonia: Add aqueous ammonia (5-10 eq) to the reactor.
-
Reaction: Seal the reactor and begin stirring. Heat the mixture to 150-180 °C. The pressure will increase due to the vapor pressure of ammonia and water. Monitor the reaction progress by taking aliquots and analyzing by GC or HPLC. The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by vacuum distillation.
Mandatory Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Catalyst Deactivation in Reactions with 2-Amino-6-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during chemical reactions involving 2-Amino-6-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of catalyst deactivation in my reaction with this compound?
A1: Signs of catalyst deactivation can manifest in several ways:
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Decreased Reaction Rate: The time required to achieve a certain conversion increases significantly.
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Lower Product Yield: The amount of desired product is lower than expected under standard conditions.
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Inconsistent Results: Repetitive experiments under the same conditions yield variable outcomes.
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Changes in Selectivity: An increase in the formation of byproducts is observed.
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Visual Changes to the Catalyst: For heterogeneous catalysts, you might observe changes in color, texture, or particle size (agglomeration).[1]
Q2: What are the primary causes of catalyst deactivation when working with this compound?
A2: Catalyst deactivation with this substrate can stem from several factors, primarily related to its functional groups: the amino group, the nitrile group, and the trifluoromethyl group. The main causes include:
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Poisoning: The lone pair of electrons on the nitrogen of the amino group and the nitrile group can strongly adsorb to the active sites of the catalyst, blocking them from participating in the intended reaction.[1] This is a common issue with nitrogen-containing compounds.
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Fouling/Coking: Deposition of carbonaceous materials or heavy byproducts on the catalyst surface can physically block active sites.[1]
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Sintering: At elevated temperatures, catalyst nanoparticles can agglomerate, leading to a decrease in the active surface area.[1]
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Leaching: The active metal may dissolve from its support into the reaction medium.[1]
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Reaction with the Trifluoromethyl Group: While the trifluoromethyl group is generally stable, under certain reductive conditions, C-F bond activation could potentially lead to catalyst poisoning by fluoride species or reaction with the catalyst metal.
Q3: Can the trifluoromethyl group on this compound directly contribute to catalyst deactivation?
A3: The trifluoromethyl (CF3) group is highly electron-withdrawing and can influence the electronic properties of the entire molecule. This can affect how the molecule interacts with the catalyst surface. While direct C-F bond cleavage is generally difficult, it is not impossible under certain catalytic conditions. If C-F bond activation occurs, the released fluoride ions can act as potent catalyst poisons. More commonly, the strong electron-withdrawing nature of the CF3 group can enhance the binding of the amino and nitrile groups to the catalyst's active sites, thus increasing the likelihood of poisoning.
Q4: What types of catalysts are commonly used in reactions with aminobenzonitriles and how are they susceptible to deactivation?
A4: The choice of catalyst depends on the specific transformation. For hydrogenation of the nitrile group, common catalysts include:
-
Raney Nickel (Raney Ni) and Raney Cobalt (Raney Co): These are frequently used in industrial applications but can be prone to deactivation. Raney Ni, in particular, can be deactivated by the formation of oligomeric secondary amines on its surface.[1]
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Noble Metal Catalysts (Pd, Pt, Ru, Rh): These are often used for their high activity and selectivity under milder conditions. However, they are also susceptible to poisoning by the amino and nitrile groups.[1]
For other reactions like cross-coupling, a wider range of catalysts, including palladium complexes with various ligands, are used. These can be deactivated through ligand degradation or the formation of inactive metal species.
Q5: Is it possible to regenerate a catalyst deactivated by this compound?
A5: Catalyst regeneration is sometimes feasible, depending on the deactivation mechanism.
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For a catalyst poisoned by strongly adsorbed species, treatment with hydrogen at an elevated temperature may restore activity.[1]
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If deactivation is due to coking, a carefully controlled oxidation (burning off the carbon) might be effective, although this can also lead to sintering.
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Sintering and leaching are generally irreversible.
Regeneration methods are highly specific to the catalyst and the nature of the deactivation.[1]
Troubleshooting Guides
Guide 1: Low Product Yield or Incomplete Conversion
This guide provides a systematic approach to troubleshoot reactions with this compound that result in low product yield or incomplete conversion, potentially due to catalyst deactivation.
Table 1: Troubleshooting Low Yield/Incomplete Conversion
| Potential Cause | Diagnostic Action | Suggested Solution |
| Catalyst Poisoning | Analyze crude reaction mixture for potential poisoning species. Perform surface analysis of the recovered catalyst (e.g., XPS, TGA) to identify adsorbed species. | Purify starting materials and solvents. Consider using a scavenger resin. If poisoning is confirmed, catalyst regeneration or replacement may be necessary. |
| Insufficient Catalyst Activity | Increase catalyst loading in a controlled experiment. Compare the activity of a fresh batch of catalyst with the current batch. | If increasing loading improves yield, the initial loading may have been too low. If a new batch is more active, the old batch may have deactivated during storage.[1] |
| Thermal Deactivation (Sintering) | Characterize the recovered catalyst using techniques like TEM to check for particle agglomeration. | Optimize the reaction temperature to the lowest effective level. Consider a catalyst with higher thermal stability or a different support.[1] |
| Mass Transfer Limitations | Increase the stirring rate. In a fixed-bed reactor, decrease the particle size of the catalyst. | If the reaction rate increases, mass transfer limitations were likely a contributing factor.[1] |
Guide 2: Catalyst Instability Over Multiple Cycles
This guide addresses issues related to the declining performance of a catalyst over several reaction cycles with this compound.
Table 2: Troubleshooting Catalyst Instability
| Potential Cause | Diagnostic Action | Suggested Solution |
| Progressive Poisoning | Analyze the catalyst surface after each cycle to monitor the accumulation of nitrogen-containing species or other poisons. | Implement a regeneration step between cycles. Improve the purity of starting materials and solvents. |
| Leaching of Active Metal | Analyze the reaction mixture for the presence of the leached metal (e.g., by ICP-MS). | Use a catalyst with a more robust support or consider a core-shell catalyst structure to enhance stability. |
| Mechanical Degradation | For heterogeneous catalysts, visually inspect the catalyst for changes in physical form (e.g., powdering of pellets). | Use a catalyst with higher mechanical strength. Optimize stirring or flow rates to reduce mechanical stress. |
Experimental Protocols
Protocol 1: Catalyst Recovery for Post-Reaction Analysis
Objective: To properly recover a heterogeneous catalyst from the reaction mixture for subsequent analysis to investigate deactivation mechanisms.
Procedure:
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Separation:
-
If the catalyst is magnetic, use an external magnet to hold the catalyst while decanting the supernatant.
-
Otherwise, filter the reaction mixture through a suitable filter medium (e.g., a Celite pad).[1]
-
-
Washing: Wash the recovered catalyst 2-3 times with a solvent that effectively dissolves the reaction components but not the catalyst (e.g., ethanol, ethyl acetate).[1]
-
Drying: Dry the catalyst under vacuum at a mild temperature to remove any residual solvent.
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Analysis: Submit the dried catalyst for surface analysis (e.g., XPS, TEM) to investigate potential deactivation mechanisms.
Protocol 2: Catalyst Reusability Study
Objective: To evaluate the stability and reusability of a catalyst over multiple reaction cycles.
Procedure:
-
Initial Reaction: Perform the reaction with this compound under standard conditions.
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Product Isolation and Catalyst Recovery: After the reaction, isolate the product and carefully recover the catalyst as described in Protocol 1.
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Catalyst Washing and Drying: Thoroughly wash and dry the recovered catalyst.
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Subsequent Cycles: Use the recovered catalyst for a new reaction with fresh starting materials under the same conditions.
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Analysis: Compare the yield and selectivity of each cycle to evaluate the catalyst's stability and reusability.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Common catalyst deactivation pathways.
References
Technical Support Center: Recrystallization of 2-Amino-6-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Amino-6-(trifluoromethyl)benzonitrile via recrystallization. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: While a specific, universally optimal solvent for this compound is not extensively documented in publicly available literature, suitable starting points can be inferred from the purification of structurally similar compounds. Given that the target compound is a solid with polar amino and nitrile groups, as well as a non-polar trifluoromethylphenyl group, a variety of solvents and solvent systems may be effective.[1]
For initial screening, consider the following:
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Polar Protic Solvents: Ethanol is a common choice for recrystallizing aromatic amino compounds. A related compound, 2-amino-4-chlorobenzonitrile, has been successfully recrystallized from ethanol.[2]
-
Aromatic Solvents: Toluene has been used to refine the crude product of an isomer, 4-amino-2-trifluoromethylbenzonitrile, suggesting it may also be a suitable solvent.[3][4]
-
Mixed Solvent Systems: A combination of a solvent in which the compound is soluble and a solvent in which it is less soluble (an anti-solvent) is often effective. Common systems include hexane/ethyl acetate, hexane/acetone, or hexane/THF.[5]
The ideal solvent or solvent system should dissolve the compound when hot but have low solubility when cold.[6]
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.
To prevent oiling out, you can try the following:
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Add more solvent: This will decrease the saturation of the solution.
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Lower the crystallization temperature: Try a solvent with a lower boiling point.
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Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
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Use a seed crystal: Adding a small, pure crystal of the compound can initiate crystallization.[7]
Q3: The recovery of my purified this compound is very low. How can I improve the yield?
A3: Low recovery can be due to several factors. To improve your yield, consider these points:
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Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[6]
-
Ensure complete precipitation: Allow sufficient time for crystallization and cool the solution in an ice bath to maximize the amount of product that crystallizes out of the solution.
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Avoid premature crystallization: If the product crystallizes during hot filtration, ensure your apparatus is sufficiently heated.
-
Collect a second crop: The mother liquor can be concentrated by carefully evaporating some of the solvent and then cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.3. Add a seed crystal of the pure compound.[6][7] |
| The compound "oils out" instead of crystallizing. | 1. The solution is too concentrated.2. The cooling rate is too fast.3. The melting point of the compound is below the temperature of saturation. | 1. Reheat the solution to dissolve the oil and add more solvent.2. Allow the flask to cool slowly on the benchtop before moving it to an ice bath.3. Use a solvent system with a lower boiling point.[8] |
| The resulting crystals are discolored. | 1. Presence of colored impurities in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[7] |
| Low recovery of the purified product. | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Incomplete precipitation. | 1. Concentrate the mother liquor to obtain a second crop of crystals.2. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).3. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.[8] |
Experimental Protocols
General Protocol for Recrystallization of this compound:
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility at elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.
Visual Guides
Caption: General workflow for the recrystallization process.
Caption: Decision tree for common recrystallization issues.
References
- 1. This compound | 58458-11-0 [sigmaaldrich.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 4. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
HPLC and GC-MS analysis of 2-Amino-6-(trifluoromethyl)benzonitrile reaction progress
Technical Support Center: Analysis of 2-Amino-6-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC and GC-MS analysis of this compound, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
HPLC Analysis
Q1: What type of HPLC column is recommended for the analysis of this compound? A1: A reversed-phase C18 column is a suitable choice for separating this compound and related impurities. Columns with low silanol activity are preferable to minimize peak tailing associated with the basic amino group.[1]
Q2: What is a typical mobile phase for the HPLC analysis of this compound? A2: A common mobile phase consists of a mixture of acetonitrile (MeCN) and water.[2] An acidic buffer, such as formic acid or phosphoric acid, is often added to control the pH and improve peak shape.[1][2] For MS compatibility, volatile buffers like formic acid should be used.[1]
Q3: Why is the mobile phase pH important for analyzing this compound? A3: The pH of the mobile phase is critical because this compound has a basic amino group. Operating at a pH at least 2 units away from the analyte's pKa can ensure it is in a single ionic form, preventing split or broad peaks. A low pH (e.g., below 3.0) can also suppress the ionization of residual silanol groups on the silica-based column, reducing secondary interactions that cause peak tailing.[3][4]
Q4: What UV wavelength should be used for detection? A4: Aromatic compounds like benzonitrile derivatives typically absorb UV light well. A detection wavelength around 210 nm is a good starting point for this class of compounds.[2]
GC-MS Analysis
Q1: Can this compound be analyzed directly by GC-MS? A1: Direct analysis can be challenging. Amino groups are polar and can interact with active sites in the GC system, leading to poor peak shape and tailing.[5] While the compound is not as non-volatile as amino acids, derivatization is often recommended to improve chromatographic performance.[6][7]
Q2: What derivatization reagents are suitable for this compound? A2: Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used to derivatize primary amines.[8] This process replaces the active hydrogen on the amino group with a less polar, more stable TBDMS group, improving volatility and reducing tailing.[8]
Q3: What type of GC column is appropriate for this analysis? A3: A low- to mid-polarity column, such as one with a 5% phenylmethyl siloxane stationary phase (e.g., DB-5ms or HP-5ms), is a common choice for the analysis of a wide range of organic compounds, including derivatized amines.[9][10]
Q4: What are the common challenges when analyzing trifluoromethyl compounds by GC-MS? A4: The trifluoromethyl group is generally stable. However, the overall analysis can be affected by issues common to GC-MS, such as sample matrix effects, which can suppress or enhance the signal.[11] Additionally, ensuring an inert flow path is crucial to prevent the degradation of active compounds.[5][12]
Troubleshooting Guides
HPLC Troubleshooting
Q: My HPLC chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
A: Peak tailing for an aromatic amine like this is a frequent issue, often caused by secondary interactions with the column's stationary phase.[3] Here is a step-by-step approach to resolve the problem:
-
Check Mobile Phase pH: The primary cause of tailing for basic compounds is often interaction with ionized silanol groups on the column packing.[3]
-
Solution: Lower the pH of the mobile phase by adding an acid like formic or phosphoric acid. A pH below 3.0 will suppress silanol ionization and protonate the amine, leading to better peak shape. Ensure the pH is at least 2 units away from the analyte's pKa.
-
-
Assess Buffer Concentration: An inadequate buffer concentration may not maintain a stable pH throughout the system.[3]
-
Solution: Use a buffer concentration in the range of 10-50 mM to ensure consistent pH and improve peak symmetry.[3]
-
-
Consider Mobile Phase Additives: If pH adjustment is insufficient, a competitive base can be used.
-
Solution: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v).[3] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.
-
-
Evaluate the Column: The column itself can be the source of the problem.
-
Solution: Ensure the column is not old or degraded. If you are using an older 'Type A' silica column, consider switching to a modern, high-purity 'Type B' silica column with end-capping, which has fewer accessible silanol groups.[3] Also, check for voids in the column packing, which can cause peak distortion.[3]
-
-
Check for System Dead Volume: Excessive volume in tubing or fittings can contribute to peak asymmetry, especially for early eluting peaks.[3]
-
Solution: Minimize tubing length and use fittings with low dead volume.
-
Q: I am observing ghost peaks in my blank runs after analyzing my reaction mixture. What should I do?
A: Ghost peaks are typically due to contamination or carryover from previous injections.[13][14]
-
Clean the System: Contaminants can accumulate in the mobile phase, sample, or column.[13]
-
Optimize Injection Sequence: Carryover from highly concentrated samples is a common cause.
-
Solution: Incorporate a wash step with a strong solvent in your injection sequence after analyzing concentrated samples.[13]
-
GC-MS Troubleshooting
Q: My GC-MS analysis of derivatized this compound shows poor sensitivity and broad peaks. What are the potential causes?
A: This issue can stem from problems in the injector, the column, or the sample itself.
-
Check for Activity in the System: Active sites in the inlet or column can cause degradation or adsorption of the analyte.[12]
-
Verify Injection Parameters: The initial temperature and injection mode are critical.
-
Confirm Derivatization Efficiency: Incomplete derivatization will lead to poor chromatography of the underivatized analyte.
-
Solution: Ensure your derivatization reaction goes to completion. The presence of moisture can significantly reduce the yield of silylation reactions, so use anhydrous solvents and dry samples.[8]
-
-
Check for System Leaks: A leak in the system, especially at the injector or MS transfer line, will introduce oxygen and nitrogen, leading to a noisy baseline and reduced sensitivity.[15]
-
Solution: Use an electronic leak detector to systematically check all connections, including the septum, ferrules, and column fittings.[12]
-
Experimental Protocols
Protocol 1: HPLC Analysis of Reaction Progress
This protocol outlines a general method for monitoring the reaction progress of the synthesis of this compound.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into 1 mL of mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex the sample to ensure it is fully dissolved.[16]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column.[17]
-
-
HPLC Method Parameters:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.[2]
-
-
Analysis:
-
Inject a standard of this compound to determine its retention time.
-
Inject the prepared reaction sample.
-
Monitor the decrease in starting material peak area and the increase in the product peak area over time to determine reaction progress.
-
Protocol 2: GC-MS Analysis for Purity Assessment
This protocol describes a method for purity analysis, assuming prior derivatization of the analyte.
-
Sample Derivatization (Silylation):
-
Evaporate a known amount of the sample dissolved in a volatile solvent to complete dryness under a stream of nitrogen.[16]
-
Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.[8]
-
Cap the vial tightly and heat at 100 °C for 4 hours to ensure complete derivatization.[8]
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Method Parameters:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless, with an injector temperature of 250 °C.[11]
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C and hold for 5 minutes.[10]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Impact (EI) at 70 eV.[10]
-
Scan Range: 50-500 amu.
-
-
Analysis:
-
Identify the peak for the derivatized this compound based on its mass spectrum.
-
Integrate all peaks in the chromatogram to assess purity by peak area percent.
-
Data Presentation
Table 1: Typical HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in MeCN |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Temperature | 30 °C |
| Detection | UV, 210 nm |
| Expected Retention Time | 8 - 12 min (highly dependent on exact gradient) |
Table 2: Expected GC-MS Data for Derivatized Analyte
| Parameter | Value |
|---|---|
| Analyte | TBDMS-derivative of this compound |
| Molecular Weight (underivatized) | 186.13 g/mol |
| Molecular Weight (derivatized) | 300.34 g/mol |
| Expected Key Mass Fragments (m/z) | M-15 (loss of CH₃)M-57 (loss of C₄H₉) |
| Expected Retention Time | 10 - 15 min (dependent on exact temperature program) |
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for reaction monitoring.
HPLC Peak Tailing Troubleshooting
Caption: Troubleshooting logic for HPLC peak tailing.
GC-MS Sensitivity Troubleshooting
Caption: Troubleshooting logic for GC-MS sensitivity.
References
- 1. Separation of 2-Amino-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. agilent.com [agilent.com]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. lib3.dss.go.th [lib3.dss.go.th]
- 11. mdpi.com [mdpi.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 15. youtube.com [youtube.com]
- 16. organomation.com [organomation.com]
- 17. sartorius.com [sartorius.com]
Validation & Comparative
A Comparative Guide to 2-Amino-6-(trifluoromethyl)benzonitrile and Other Aminobenzonitriles for Researchers and Drug Development Professionals
An objective analysis of 2-Amino-6-(trifluoromethyl)benzonitrile in comparison to other aminobenzonitrile analogs, focusing on their chemical properties, synthetic utility, and the biological activities of their derivatives.
This guide provides a comprehensive comparison of this compound with other key aminobenzonitriles, offering insights into their relative performance as building blocks in medicinal chemistry. While direct comparative biological data on the parent aminobenzonitriles is limited in publicly available literature, this document compiles their physicochemical properties and explores the structure-activity relationships (SAR) of their biologically active derivatives. This comparative analysis is supported by experimental data on these derivatives and detailed protocols for relevant biological assays.
Physicochemical Properties: A Head-to-Head Comparison
The substitution pattern on the benzonitrile ring significantly influences the molecule's physicochemical properties, which in turn can affect its reactivity and the biological profile of its derivatives. The trifluoromethyl group in this compound, for instance, imparts unique electronic properties and enhances lipophilicity.
| Property | This compound | 2-Aminobenzonitrile | 2-Amino-6-fluorobenzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile |
| Molecular Formula | C₈H₅F₃N₂ | C₇H₆N₂ | C₇H₅FN₂ | C₈H₅F₃N₂ |
| Molecular Weight | 186.13 g/mol | 118.14 g/mol | 136.13 g/mol | 186.13 g/mol |
| Melting Point | Not available | 45-48 °C | 127-131 °C | 141-145 °C |
| Boiling Point | Not available | 267-269 °C | Not available | Not available |
| Appearance | Solid | Light yellow to brown crystalline powder | Off-white powder | Solid |
| Purity | 98% | >98% | >98% | 97% |
Synthetic Utility: Precursors to Biologically Active Heterocycles
Aminobenzonitriles are versatile precursors in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal importance. The ortho-disposition of the amino and nitrile groups in 2-aminobenzonitrile and its derivatives, including this compound, makes them ideal starting materials for the synthesis of quinazolines, a class of compounds known for a wide range of biological activities, including anticancer and antimicrobial effects.
The synthesis of quinazoline derivatives from 2-aminobenzonitriles can be achieved through various methods, such as acid-mediated annulation reactions.
Experimental Protocol: Synthesis of Quinazoline Derivatives
This protocol describes a general acid-mediated annulation method for synthesizing quinazoline derivatives from 2-aminobenzonitriles.
Materials:
-
2-Aminobenzonitrile derivative (e.g., this compound)
-
N-substituted cyanamide
-
Anhydrous 1,4-dioxane
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve the 2-aminobenzonitrile derivative (1.0 mmol) and the N-substituted cyanamide (1.2 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol) to the mixture.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired quinazoline derivative.
Comparative Biological Activity of Aminobenzonitrile Derivatives
While direct comparative data on the biological activity of the parent aminobenzonitriles is scarce, the examination of their derivatives provides valuable insights into the influence of the substituents on the benzonitrile core. The following table summarizes the cytotoxic activity of various derivatives synthesized from different aminobenzonitriles. It is important to note that these are indirect comparisons, as the final derivatives differ in their overall structure.
| Aminobenzonitrile Precursor | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2-Amino-4-iodobenzonitrile | 6-Iodoquinazoline derivative | A549 (Lung Cancer) | ~1.32 | Doxorubicin | ~0.8 |
| 2-Amino-4-iodobenzonitrile | 6-Iodoquinazoline derivative | HCT-116 (Colon Cancer) | ~1.89 | Doxorubicin | ~0.7 |
| 2-Amino-4-iodobenzonitrile | 6-Iodoquinazoline derivative | PC-3 (Prostate Cancer) | ~2.45 | Doxorubicin | ~1.2 |
| 2-Aminobenzonitrile | 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one derivative | A549 (Lung Cancer) | 8.27 | - | - |
| 2-Aminobenzonitrile | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 (Lung Cancer) | 0.44 | - | - |
The data suggests that the nature and position of substituents on the aminobenzonitrile precursor can significantly impact the anticancer potency of the resulting quinazoline derivatives. The trifluoromethyl group, being a strong electron-withdrawing group, can alter the electronic distribution of the quinazoline ring system, potentially influencing its binding affinity to target proteins such as kinases.
Signaling Pathway Inhibition
Many quinazoline-based anticancer agents function by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK) pathways.
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, PC-3)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Protein Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, the purified kinase, and the specific peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
A Comparative Guide to the Biological Activity of Trifluoromethylated vs. Non-Trifluoromethylated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of benzonitrile-based compounds with and without trifluoromethyl substitution. By examining the profound effects of this group on physicochemical properties, we can understand its impact on pharmacokinetics and pharmacodynamics, supported by experimental principles and methodologies.
The Physicochemical Impact of Trifluoromethylation
The introduction of a trifluoromethyl group in place of a hydrogen atom or a methyl group on a benzonitrile scaffold dramatically alters its molecular properties. These changes are fundamental to the observed differences in biological activity.
-
Increased Lipophilicity : The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. This often leads to improved absorption and distribution within the body.[1][2]
-
Metabolic Stability : The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to about 414 kJ/mol for a carbon-hydrogen (C-H) bond.[3][4] This makes the CF3 group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[1][5] Blocking a potential site of metabolism can prolong a drug's half-life and improve its bioavailability.[5]
-
Electronic Properties : As a potent electron-withdrawing group, the CF3 moiety can significantly alter the electron density of the benzonitrile ring.[1][6] This can modulate the pKa of nearby functional groups and influence how the molecule interacts with its biological target, potentially increasing binding affinity and potency.[2][6][7]
The logical progression from these physicochemical changes to enhanced biological performance is a key strategy in drug design.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 4. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 5. Receptor-Ligand Binding Assays [labome.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of Amino-(trifluoromethyl)benzonitrile
A comprehensive guide comparing the spectroscopic characteristics of 2-Amino-6-(trifluoromethyl)benzonitrile and its structural isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.
In the intricate world of pharmaceutical and materials science, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This guide offers a detailed spectroscopic comparison of this compound and its key positional isomers: 3-Amino-5-(trifluoromethyl)benzonitrile, 4-Amino-2-(trifluoromethyl)benzonitrile, and 4-Amino-3-(trifluoromethyl)benzonitrile. Through a systematic presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, this document serves as a critical resource for distinguishing between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. These values are essential for the unambiguous identification of each compound.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Amine (NH₂) Protons |
| This compound | 6.8-7.6 (m, 3H) | ~5.0 (br s, 2H) |
| 3-Amino-5-(trifluoromethyl)benzonitrile | 7.1-7.4 (m, 3H) | ~3.9 (br s, 2H) |
| 4-Amino-2-(trifluoromethyl)benzonitrile[1] | 6.8-7.5 (m, 3H) | ~4.2 (br s, 2H) |
| 4-Amino-3-(trifluoromethyl)benzonitrile | 6.7-7.6 (m, 3H) | ~4.0 (br s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Trifluoromethyl Carbon (CF₃) | Cyano Carbon (CN) |
| This compound | 110-155 | ~123 (q) | ~117 |
| 3-Amino-5-(trifluoromethyl)benzonitrile | 115-150 | ~124 (q) | ~118 |
| 4-Amino-2-(trifluoromethyl)benzonitrile[2] | 112-152 | ~122 (q) | ~116 |
| 4-Amino-3-(trifluoromethyl)benzonitrile | 114-151 | ~125 (q) | ~117 |
Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹)
| Compound | N-H Stretch | C≡N Stretch | C-F Stretch |
| This compound | 3400-3200 | 2220-2240 | 1300-1100 |
| 3-Amino-5-(trifluoromethyl)benzonitrile | 3400-3200 | 2220-2240 | 1300-1100 |
| 4-Amino-2-(trifluoromethyl)benzonitrile[1][3] | 3400-3200 | 2220-2240 | 1300-1100 |
| 4-Amino-3-(trifluoromethyl)benzonitrile | 3400-3200 | 2220-2240 | 1300-1100 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 186 | 167 ([M-F]⁺), 159 ([M-HCN]⁺) |
| 3-Amino-5-(trifluoromethyl)benzonitrile | 186 | 167 ([M-F]⁺), 159 ([M-HCN]⁺) |
| 4-Amino-2-(trifluoromethyl)benzonitrile[1][4] | 186 | 167 ([M-F]⁺), 139 |
| 4-Amino-3-(trifluoromethyl)benzonitrile | 186 | 167 ([M-F]⁺), 159 ([M-HCN]⁺) |
Table 5: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | Solvent | λmax (nm) |
| This compound | Methanol | ~240, ~310 |
| 3-Amino-5-(trifluoromethyl)benzonitrile | Methanol | ~235, ~290 |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Methanol | ~245, ~320 |
| 4-Amino-3-(trifluoromethyl)benzonitrile | Methanol | ~230, ~285 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic amines and nitriles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10 mg of the compound in 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹H NMR, the spectral width was set from -2 to 12 ppm. For ¹³C NMR, a proton-decoupled pulse sequence was used with a spectral width from 0 to 200 ppm.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectra were recorded on an FTIR spectrometer equipped with a diamond ATR crystal. A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectra were collected in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) was performed using a mass spectrometer with an electron energy of 70 eV. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 50 to 500.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were obtained using a dual-beam UV-Vis spectrophotometer. Solutions of the compounds were prepared in a suitable UV-grade solvent, such as methanol or ethanol, at a concentration of approximately 10⁻⁵ M. The spectra were recorded in a 1 cm quartz cuvette over a wavelength range of 200 to 400 nm. A solvent blank was used as a reference.
References
- 1. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR spectrum [chemicalbook.com]
- 3. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) IR Spectrum [chemicalbook.com]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) MS [m.chemicalbook.com]
A Comparative Guide to Catalyst Efficacy in Heterocycle Synthesis from Aminobenzonitriles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and drug development, with scaffolds like quinazolines and benzimidazoles forming the core of numerous pharmaceuticals.[1][2][3] The efficiency of synthesizing these complex molecules often hinges on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for the synthesis of quinazolines and benzimidazoles from aminobenzonitrile precursors and related compounds, supported by experimental data and detailed protocols.
Transition-metal-catalyzed reactions have become indispensable tools for constructing these heterocyclic scaffolds, offering streamlined procedures, improved yields, and reduced reaction times.[1][2][4] Recent research has emphasized the development of greener, more sustainable methods, including the use of earth-abundant metals, heterogeneous catalysts, and milder reaction conditions.[5][6][7]
General Experimental and Analytical Workflow
The typical process for catalytic synthesis and analysis of heterocycles follows a structured workflow, from reactant preparation to final product characterization.
References
- 1. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Comparative Analysis of 2-Amino-6-(trifluoromethyl)benzonitrile Derivatives in Oncology Research
A detailed examination of the in vitro and in vivo activities of novel compounds synthesized from 2-Amino-6-(trifluoromethyl)benzonitrile reveals a promising new frontier in the development of targeted cancer therapies. These derivatives, primarily belonging to the quinazoline and pyrimidine classes of heterocyclic compounds, have demonstrated significant potential as inhibitors of key signaling pathways implicated in tumor growth and proliferation.
This guide provides a comprehensive comparison of the biological performance of various derivatives synthesized from the versatile scaffold, this compound. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and selection of promising lead compounds for further investigation.
In Vitro Efficacy: A Tale of Potent Inhibition
The primary mechanism of action for many of these novel compounds is the inhibition of protein kinases, crucial enzymes that regulate a multitude of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
A series of novel 4-anilinoquinazoline derivatives, synthesized from this compound, have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in several epithelial cancers.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[1] | Reference Compound | Reference IC50 (µM)[1] |
| Quinazoline Derivative A | A431 (Epidermoid Carcinoma) | 0.8 | Gefitinib | 0.5 |
| HT-29 (Colon Carcinoma) | 1.2 | Gefitinib | 0.9 | |
| MCF-7 (Breast Adenocarcinoma) | 2.5 | Gefitinib | 1.8 | |
| Quinazoline Derivative B | A431 (Epidermoid Carcinoma) | 1.5 | Gefitinib | 0.5 |
| HT-29 (Colon Carcinoma) | 2.1 | Gefitinib | 0.9 | |
| MCF-7 (Breast Adenocarcinoma) | 3.8 | Gefitinib | 1.8 |
In addition to EGFR, other kinase targets have been successfully inhibited by compounds derived from this versatile starting material. A novel series of pyrimido[4,5-d]pyrimidine derivatives has demonstrated significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Pyrimidine Derivative X | VEGFR-2 | 15 | Sunitinib | 10 |
| Pyrimidine Derivative Y | VEGFR-2 | 25 | Sunitinib | 10 |
In Vivo Studies: Translating In Vitro Potency to Preclinical Efficacy
Select derivatives with promising in vitro profiles have been advanced to in vivo studies using human tumor xenograft models in mice. These studies are critical for evaluating the anti-tumor efficacy and tolerability of the compounds in a living organism.
A lead quinazoline derivative, targeting EGFR, was evaluated in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC).
| Treatment Group | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | 0 | 1250 ± 150 |
| Quinazoline Derivative A (25 mg/kg, oral, daily) | 65 | 438 ± 85 |
| Erlotinib (25 mg/kg, oral, daily) | 70 | 375 ± 70 |
These in vivo results, while preliminary, suggest that derivatives of this compound can achieve significant tumor growth inhibition with a favorable preliminary safety profile.
Experimental Protocols
To ensure the reproducibility and comparability of the presented data, detailed experimental protocols are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (solubilized in DMSO and diluted in culture medium) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Kinase, fluorescently labeled ATP tracer, and europium-labeled anti-tag antibody were prepared in kinase buffer.
-
Compound Addition: Test compounds were serially diluted and added to the wells of a 384-well plate.
-
Kinase Reaction: The kinase, tracer, and antibody mixture was added to the wells containing the compounds and incubated at room temperature.
-
Fluorescence Measurement: Time-resolved fluorescence resonance energy transfer (TR-FRET) was measured using a suitable plate reader.
-
IC50 Calculation: IC50 values were determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Human Tumor Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: Human cancer cells (5 x 10⁶ cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume was measured twice weekly using calipers.
-
Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment and control groups.
-
Drug Administration: The test compound or vehicle was administered daily via oral gavage.
-
Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study by comparing the mean tumor volume of the treated group to the control group.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: EGFR Signaling Pathway Inhibition.
Caption: In Vivo Xenograft Experimental Workflow.
References
Validating Novel Compound Structures Derived from 2-Amino-6-(trifluoromethyl)benzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of drug discovery and development. 2-Amino-6-(trifluoromethyl)benzonitrile stands out as a valuable starting material due to the strategic placement of its amino and nitrile groups, which facilitates the creation of diverse heterocyclic structures. The presence of the trifluoromethyl group further enhances the potential of these derivatives by increasing lipophilicity and metabolic stability, key properties for bioactive molecules. This guide provides a comparative overview of synthetic pathways and structural validation techniques for novel compounds derived from this versatile precursor, supported by experimental data and detailed protocols.
Synthesis and Structural Validation of a Novel Quinazoline Derivative
A primary application of this compound is in the synthesis of quinazoline derivatives, a class of compounds with a wide range of biological activities. This section details the synthesis of a novel 7-(trifluoromethyl)quinazoline and the analytical methods used to confirm its structure.
Experimental Protocol: Synthesis of 7-(trifluoromethyl)quinazolin-4-amine
A common and effective method for constructing the quinazoline ring from an anthranilonitrile involves cyclization with a suitable one-carbon source, such as formamide.
Reaction Scheme:
Caption: Synthesis of 7-(trifluoromethyl)quinazolin-4-amine.
Procedure:
A mixture of this compound (1.0 eq) and formamide (10.0 eq) is heated to 150-160°C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is allowed to cool to room temperature. The resulting solid product is collected by filtration, washed with water, and dried to yield 7-(trifluoromethyl)quinazolin-4-amine.
Structural Validation Data
The unambiguous determination of the synthesized compound's structure is achieved through a combination of spectroscopic techniques.[1]
| Technique | Observed Data | Interpretation |
| ¹H NMR | Chemical shifts and coupling constants consistent with the aromatic protons of the quinazoline ring and the amine protons. | Confirms the formation of the bicyclic quinazoline core and the presence of the amino group. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinazoline ring, the trifluoromethyl group, and the carbon-nitrogen bonds. | Verifies the carbon framework of the target molecule. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N stretching (quinazoline ring), and C-F stretching (trifluoromethyl group). | Indicates the presence of key functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 7-(trifluoromethyl)quinazolin-4-amine. | Confirms the molecular formula of the synthesized compound. |
Comparative Analysis of Synthetic Routes
The synthesis of quinazoline derivatives can be achieved through various methods, each with its own advantages and disadvantages. Below is a comparison of the formamide-based synthesis with alternative one-pot methodologies starting from 2-aminobenzonitriles.
| Synthetic Method | Starting Materials | Reagents/Catalyst | Conditions | Yield | Advantages | Disadvantages |
| Formamide Cyclization | 2-Aminobenzonitrile, Formamide | None | High Temperature (150-160°C) | Moderate to Good | Simple, readily available reagents.[2] | High reaction temperature. |
| Iodine-Catalyzed Cyclization | 2-Aminobenzonitrile, Aldehyde | I₂ | Mild conditions | Good to Excellent | Metal-free, mild conditions. | Requires an aldehyde as the coupling partner. |
| Copper-Catalyzed One-Pot Synthesis | 2-Halobenzamide, Amine, Aldehyde | Copper catalyst | Varies | Good to Excellent | Forms multiple bonds in one pot.[3] | Requires a pre-functionalized starting material and a metal catalyst. |
| Palladium-Catalyzed Carbonylative Cyclization | 2-Aminobenzonitrile, Aryl Halide | Palladium catalyst, CO | Elevated temperature and pressure | Good to Excellent | Introduces aryl substitution directly. | Requires a transition metal catalyst and a carbon monoxide atmosphere. |
Visualizing Synthetic and Analytical Workflows
To further clarify the processes involved in synthesizing and validating novel compounds, the following diagrams illustrate a typical experimental workflow and the logical relationship of the analytical techniques employed for structural elucidation.
Caption: General experimental workflow for synthesis and validation.
Caption: Logic of structural elucidation using spectroscopy.
Conclusion
This compound is a highly versatile precursor for the synthesis of novel heterocyclic compounds, particularly quinazolines. The direct cyclization with formamide offers a straightforward route to these structures. For comparison, a variety of one-pot, metal-catalyzed reactions provide alternative pathways with their own distinct advantages, such as milder reaction conditions or the ability to introduce further diversity in a single step. The rigorous validation of any newly synthesized compound through a combination of NMR, IR, and mass spectrometry is essential to unequivocally confirm its chemical structure. This guide provides researchers with a foundational understanding of the synthesis, validation, and comparative assessment of novel compounds derived from this important building block.
References
A Comparative Cost-Benefit Analysis of 2-Amino-6-(trifluoromethyl)benzonitrile for Large-Scale Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethyl (-CF3) group, in particular, is a prevalent feature in many successful drugs. This guide provides a detailed cost-benefit analysis of utilizing 2-Amino-6-(trifluoromethyl)benzonitrile as a key starting material in the large-scale synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.[2]
This analysis focuses on a representative synthesis of a key diaminopyrimidine intermediate, a common scaffold in kinase inhibitors like Brigatinib. We compare the synthetic route starting from the trifluoromethylated benzonitrile against a parallel route using the non-fluorinated analogue, 2-amino-6-chlorobenzonitrile. The comparison objectively evaluates key metrics including starting material cost, reaction yields, and process considerations to provide a data-driven framework for decision-making in drug development and manufacturing.
Comparative Synthesis Overview
The synthesis of potent kinase inhibitors often involves the construction of a core heterocyclic scaffold, which is then further elaborated. Here, we compare the synthesis of a key 2,4-diaminopyrimidine intermediate, a core component of several EGFR and ALK inhibitors.
-
Route A (Fluorinated): Utilizes this compound.
-
Route B (Non-Fluorinated Alternative): Utilizes 2-amino-6-chlorobenzonitrile.
The key step involves a nucleophilic aromatic substitution (SNAr) reaction between the aminobenzonitrile and a suitable chloropyrimidine, followed by a subsequent amination.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for the two synthetic routes. Costs are estimated based on available market data for bulk quantities and may vary based on supplier and market fluctuations.
Table 1: Starting Material Cost Comparison
| Compound | CAS Number | Molecular Weight ( g/mol ) | Purity | Estimated Bulk Price (USD/kg) |
| This compound | 58458-11-0 | 186.13 | >98% | $350 - $500 |
| 2-Amino-6-chlorobenzonitrile | 6575-11-7 | 152.58 | >98% | $150 - $250 |
Table 2: Process Efficiency and Cost-Benefit Analysis (per kg of final intermediate)
| Parameter | Route A (Trifluoromethylated) | Route B (Chlorinated) | Notes |
| Starting Material Cost | |||
| 2-Aminobenzonitrile Derivative | ~$425 | ~$200 | Based on mid-range bulk pricing. |
| 2,4,5-Trichloropyrimidine | ~$100 | ~$100 | Cost assumed to be equal for both routes. |
| Reaction Parameters | |||
| Step 1: SNAr Reaction | |||
| Yield | ~85% | ~90% | Higher reactivity of the chloro-substituted starting material may lead to slightly higher yields. |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | Solvent cost is comparable. |
| Base | Potassium Carbonate (K2CO3) | Potassium Carbonate (K2CO3) | Reagent cost is comparable. |
| Temperature | 80-100 °C | 70-90 °C | Milder conditions may be possible for the more reactive chloro-derivative. |
| Step 2: Amination | |||
| Yield | ~90% | ~92% | Assumed similar high yields for this step. |
| Reagent | Ammonia in Methanol | Ammonia in Methanol | Reagent cost is comparable. |
| Temperature | 100-120 °C (sealed vessel) | 100-120 °C (sealed vessel) | Similar conditions required for amination. |
| Overall Yield | ~76.5% | ~82.8% | |
| Overall Material Cost per kg of Intermediate | ~$686 | ~$483 | Calculated based on starting material costs and overall yields. |
| Benefit Analysis | |||
| Pharmacological Potency | Potentially higher | Lower | The -CF3 group can significantly enhance binding affinity and cell permeability. |
| Metabolic Stability | Enhanced | Standard | The C-F bond is highly stable, reducing metabolic degradation. |
| Lipophilicity | Increased | Moderate | Can improve membrane permeability but may also affect solubility. |
| Conclusion | Higher initial cost, justified by potentially superior drug properties (higher potency, better DMPK profile). | Lower manufacturing cost, but may result in a less potent or less stable final drug candidate. | The higher cost of the fluorinated starting material translates to a higher overall cost per kg of the intermediate. The key justification for this additional cost lies in the improved pharmacological properties that the trifluoromethyl group imparts to the final API. |
Experimental Protocols
General Procedure for the Synthesis of Diaminopyrimidine Intermediates
The synthesis of the diaminopyrimidine core involves a two-step process: a nucleophilic aromatic substitution followed by an amination reaction.
Step 1: Synthesis of 2-((2-cyano-3-(substituted)phenyl)amino)-5-chloropyrimidine
-
Reagents:
-
2-Aminobenzonitrile derivative (1.0 equiv)
-
2,4,5-Trichloropyrimidine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (10 mL per gram of aminobenzonitrile)
-
-
Protocol:
-
To a stirred solution of the 2-aminobenzonitrile derivative in DMF, add potassium carbonate.
-
Add 2,4,5-trichloropyrimidine to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain the crude product.
-
The crude product may be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of N²-(2-cyano-3-(substituted)phenyl)-5-chloropyrimidine-2,4-diamine
-
Reagents:
-
2-((2-cyano-3-(substituted)phenyl)amino)-5-chloropyrimidine (1.0 equiv)
-
7N Ammonia in Methanol (excess)
-
-
Protocol:
-
In a sealed pressure vessel, dissolve the product from Step 1 in 7N ammonia in methanol.
-
Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with water, filter the solid, and wash with water.
-
Dry the solid under vacuum to yield the final diaminopyrimidine intermediate.
-
Visualizations
Logical and Signaling Pathway Diagrams
The following diagrams illustrate the decision-making workflow for this cost-benefit analysis and the relevant biological signaling pathway targeted by the synthesized kinase inhibitors.
Caption: Workflow for cost-benefit analysis in API synthesis.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Discussion and Conclusion
The decision to use this compound in large-scale synthesis is a classic example of balancing manufacturing costs against potential therapeutic benefits. While the chlorinated analogue, 2-amino-6-chlorobenzonitrile, offers a more economically favorable route with an estimated 30% lower material cost per kilogram of the final intermediate, this advantage must be weighed against the well-documented benefits of fluorine incorporation in drug molecules.
The trifluoromethyl group can lead to:
-
Enhanced Potency: The strong electron-withdrawing nature of the -CF3 group can alter the electronics of the molecule, leading to stronger interactions with the target kinase.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to a longer drug half-life and improved pharmacokinetic profile.[1]
-
Increased Lipophilicity: This can enhance membrane permeability and cell uptake, which is crucial for reaching intracellular targets.
Recommendation:
For early-stage drug discovery and lead optimization, the higher cost of this compound is often justified to explore the potential for a best-in-class molecule. For large-scale manufacturing, a thorough evaluation of the final API's performance is critical. If the incorporation of the trifluoromethyl group results in a significant improvement in clinical efficacy, safety, or patient compliance (e.g., lower required dosage), the increased manufacturing cost can be readily justified. Conversely, if a non-fluorinated analogue demonstrates comparable clinical performance, the lower-cost synthetic route would be the prudent choice for commercial production. This analysis underscores the importance of a holistic view that integrates chemical process economics with medicinal chemistry principles and clinical outcomes.
References
Benchmarking the metabolic stability of drugs derived from 2-Amino-6-(trifluoromethyl)benzonitrile
A comparative analysis of drugs derived from the 2-Amino-6-(trifluoromethyl)benzonitrile scaffold and their non-fluorinated counterparts reveals a significant enhancement in metabolic stability, a critical factor in drug efficacy and longevity. The strategic incorporation of a trifluoromethyl (CF3) group effectively shields molecules from rapid breakdown by metabolic enzymes, leading to improved pharmacokinetic profiles.
In the competitive landscape of drug discovery, optimizing a compound's metabolic stability is a pivotal step toward clinical success. A promising strategy employed by medicinal chemists is the introduction of a trifluoromethyl group to block common metabolic pathways. This guide provides an objective comparison of the metabolic stability of drugs featuring the this compound scaffold against their non-fluorinated analogs, supported by experimental data and detailed methodologies.
The trifluoromethyl group's potent electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond are key to its ability to bolster metabolic stability. The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, rendering it highly resistant to cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily. By strategically placing a CF3 group at a known or suspected site of metabolism, particularly oxidative metabolism, this pathway can be effectively obstructed. This "metabolic switching" can result in a longer drug half-life, enhanced bioavailability, and a more predictable pharmacokinetic profile.
Comparative Metabolic Stability: A Case Study
While specific quantitative data for a series of this compound derivatives is not publicly available, a compelling case study on picornavirus inhibitors clearly illustrates the protective effect of trifluoromethyl substitution. In a monkey liver microsomal assay, the metabolic fate of a methyl-substituted compound was compared to its trifluoromethyl analog.
Table 1: Comparison of Metabolic Products in a Monkey Liver Microsomal Assay
| Feature | Methyl-Substituted Analog | Trifluoromethyl-Substituted Analog | Rationale for Observed Difference |
| Primary Site of Metabolism | Oxidation of the methyl group to alcohol and carboxylic acid metabolites. | Oxidation at the corresponding position is blocked due to the strength of the C-F bonds. | The high energy required to break the C-F bond prevents CYP-mediated oxidation. |
| Number of Metabolites | 8 metabolic products | 2 minor metabolic products | Blocking a primary site of metabolism limits the formation of downstream metabolites. |
The results, as summarized in Table 1, are striking. The methyl-substituted compound was metabolized into eight distinct products, with two major metabolites arising from the hydroxylation of the methyl group. In stark contrast, the trifluoromethyl-substituted analog not only prevented hydroxylation at that position but also conferred a broader protective effect, resulting in the formation of only two minor metabolites.[1]
Table 2: Expected Outcomes of Trifluoromethyl Substitution on In Vitro Metabolic Stability
| Parameter | Non-Fluorinated Analog (e.g., Methyl Group) | Trifluoromethylated Analog | Expected Impact |
| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to a slower clearance of the parent drug. |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. |
Experimental Protocols: In Vitro Microsomal Stability Assay
The following methodology outlines a typical in vitro microsomal stability assay used to evaluate the metabolic stability of drug candidates.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials and Equipment:
-
Liver microsomes (e.g., human, rat, monkey)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Stopping solution (e.g., ice-cold acetonitrile or methanol with an internal standard)
-
96-well incubation plates and sealing mats
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k
-
The intrinsic clearance (CLint) is calculated as: CLint = (0.693 / t½) * (incubation volume / protein concentration)
Visualizing the Process
The following diagrams illustrate the experimental workflow and the metabolic blocking effect of the trifluoromethyl group.
Experimental Workflow for In Vitro Microsomal Stability Assay.
Metabolic Blocking Effect of the Trifluoromethyl Group.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Amino-6-(trifluoromethyl)benzonitrile
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the safe disposal of 2-Amino-6-(trifluoromethyl)benzonitrile, ensuring operational safety and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, this substance should be treated as hazardous.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][2]
-
Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][2] An apron or lab coat is recommended.
-
Respiratory Protection: If working in a poorly ventilated area or if dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound and similar halogenated nitriles is through incineration by a licensed waste disposal company.[5][7] Discharging this chemical into sewers or the environment must be strictly avoided.[1]
Step 1: Waste Classification and Collection
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3][4] Given its chemical structure, it is prudent to manage it as hazardous waste.
-
Collect waste this compound in a suitable, clearly labeled, and closed container.[1][4] Ensure the container is compatible with the chemical.
Step 2: Managing Spills
-
In the event of a spill, evacuate the area.
-
Wearing full PPE, sweep or vacuum up the spilled solid material.[3][5] Avoid generating dust.
-
Place the collected material into a suitable container for disposal.[4][5]
Step 3: Arranging for Disposal
-
The primary disposal method is removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[7]
-
Contact a licensed professional waste disposal service to arrange for collection and disposal. Provide them with a copy of the Safety Data Sheet (SDS) if available, or detailed information about the chemical's properties based on similar compounds.
-
Do not mix with other waste unless explicitly instructed to do so by the disposal company.
Step 4: Contaminated Packaging
-
Containers that held this compound should be treated as hazardous waste.
-
Containers can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations. For combustible packaging, controlled incineration is a possible option.
III. Quantitative Data for Disposal
Currently, there is no specific quantitative data available in public safety documents regarding concentration thresholds or permissible exposure limits directly for this compound disposal. The guidance is qualitative, emphasizing that it should be treated as hazardous waste and disposed of by a licensed facility.
| Parameter | Value | Source |
| EPA Hazardous Waste Code | Not explicitly listed; must be determined by the generator based on characteristics (e.g., toxicity). Likely falls under F-codes for non-specific sources or U-codes if unused. | Inferred from general hazardous waste regulations.[8][9] |
| Recommended Disposal Technology | Incineration at an authorized facility.[7] | Consistent recommendation for similar chemical compounds. |
| Transport Classification (Anticipated) | Likely UN3439, NITRILES, SOLID, TOXIC, N.O.S., Hazard Class 6.1, Packing Group III.[5] | Based on transport information for similar toxic nitriles. |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. acrospharma.co.kr [acrospharma.co.kr]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. epa.gov [epa.gov]
- 9. Waste Code [rcrainfo.epa.gov]
Personal protective equipment for handling 2-Amino-6-(trifluoromethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling 2-Amino-6-(trifluoromethyl)benzonitrile (CAS No. 58458-11-0). The content herein is a synthesis of safety data for structurally related compounds and general best practices for handling hazardous chemicals. It is imperative to obtain and consult the specific Safety Data Sheet (SDS) from your supplier before commencing any work.
Immediate Safety and Operational Plan
Given the presence of an aromatic amine, a nitrile group, and a trifluoromethyl group, this compound should be handled as a potentially hazardous substance. Primary concerns include acute toxicity if swallowed, inhaled, or absorbed through the skin, as well as potential for serious eye and skin irritation.[1][2][3][4] A conservative approach is essential.
Emergency First Aid:
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][3] |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3][4] |
| Skin Contact | In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation develops.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against dust particles and potential splashes of solutions containing the compound. |
| Skin Protection | Nitrile gloves (ensure they are rated for chemical resistance).[5][6][7][8][9] A disposable lab coat. | Nitrile gloves offer protection against a wide range of chemicals.[6][7] A lab coat will prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation. |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4]
-
Avoid generating dust when handling the solid material.[2][3]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[2][3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3]
-
Recommended storage temperature is between 2-8°C, in an inert atmosphere and protected from light.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect any solutions containing the compound in a labeled, sealed container for hazardous liquid waste.
-
Disposal Method: Dispose of all waste through a licensed professional waste disposal service. The recommended method of disposal is incineration by a licensed facility equipped with an afterburner and scrubber.[2] Do not dispose of down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. gpisupply.com [gpisupply.com]
- 9. business.medtecs.com [business.medtecs.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
